SKLB-03220
Description
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Properties
Molecular Formula |
C33H40N4O4 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[2-methyl-5-(prop-2-enoylamino)phenyl]benzamide |
InChI |
InChI=1S/C33H40N4O4/c1-7-31(38)36-25-10-9-20(3)27(18-25)24-16-28(32(39)34-19-29-21(4)15-22(5)35-33(29)40)23(6)30(17-24)37(8-2)26-11-13-41-14-12-26/h7,9-10,15-18,26H,1,8,11-14,19H2,2-6H3,(H,34,39)(H,35,40)(H,36,38) |
InChI Key |
QKOGMESAENVJHH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Epigenetic Precision of SKLB-03220: A Covalent EZH2 Inhibitor for Ovarian Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKLB-03220 is a novel, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for ovarian cancer. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in various malignancies, including ovarian cancer. This compound's unique covalent binding to EZH2 leads to the irreversible inactivation of its methyltransferase activity, resulting in a sustained reduction of the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark. This, in turn, reactivates tumor suppressor genes, inhibits cancer cell proliferation, induces apoptosis, and curtails metastatic potential. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects, offering a valuable resource for the scientific community engaged in epigenetic drug discovery and oncology research.
Core Mechanism of Action: Covalent Inhibition of EZH2
This compound exerts its anti-cancer effects through the specific and covalent inhibition of EZH2, a histone methyltransferase.[1] Based on the tazemetostat (B611178) scaffold, this compound is designed to form a covalent bond within the S-adenosylmethionine (SAM) binding pocket of EZH2.[1] This irreversible binding effectively and continuously abolishes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1]
The primary molecular target of this compound is the EZH2 protein. Biochemical studies and mass spectrometry have confirmed that this compound covalently binds to the cysteine 663 (Cys663) residue within the SAM pocket of EZH2. This covalent modification prevents the binding of the natural methyl donor, SAM, thereby inhibiting the catalytic activity of the PRC2 complex. A significant consequence of EZH2 inhibition is the global reduction of H3K27me3 levels. This repressive histone mark is crucial for the silencing of tumor suppressor genes. By diminishing H3K27me3, this compound facilitates the re-expression of these silenced genes, leading to the inhibition of cancer cell growth and survival.
Signaling Pathway of this compound
The mechanism of action of this compound can be visualized as a cascade of events beginning with the inhibition of EZH2 and culminating in anti-tumor effects.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EZH2 mutant) | 1.72 nM | Biochemical Assay | [1] |
| Anti-proliferative IC50 | Varies by cell line | Ovarian Cancer Cell Lines | [1] |
| Tumor Growth Inhibition | Significant | PA-1 Xenograft Model | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro EZH2 Inhibition Assay
This assay quantifies the enzymatic activity of EZH2 in the presence of the inhibitor.
-
Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Protocol:
-
Recombinant PRC2 complex (containing EZH2, EED, and SUZ12) is incubated with a biotinylated H3 peptide and 3H-labeled SAM in an assay buffer.
-
A serial dilution of this compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the biotinylated H3 peptide is captured on a streptavidin-coated plate.
-
Unbound 3H-SAM is washed away.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
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Cellular H3K27me3 Quantification (Western Blot)
This protocol details the measurement of global H3K27me3 levels in cells treated with this compound.
-
Principle: Western blotting uses specific antibodies to detect the levels of H3K27me3 relative to total histone H3.
-
Protocol:
-
Cell Culture and Treatment: Ovarian cancer cells (e.g., PA-1, A2780) are seeded in 6-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72-96 hours).
-
Histone Extraction: Cells are harvested, and histones are extracted using an acid extraction method or a commercial kit.
-
Protein Quantification: The protein concentration of the histone extracts is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of histone protein (e.g., 15-20 µg) are loaded onto a 15% SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Band intensities are quantified, and the H3K27me3 signal is normalized to the total Histone H3 signal.
-
Caption: Western Blot Workflow for H3K27me3.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Ovarian cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well).
-
Compound Treatment: After 24 hours, the cells are treated with a serial dilution of this compound.
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Incubation: The plate is incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
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In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
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Principle: Human ovarian cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored.
-
Protocol:
-
Cell Implantation: A specific number of human ovarian cancer cells (e.g., 5 x 10^6 PA-1 cells) are subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
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Drug Administration: this compound is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for H3K27me3).
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Conclusion
This compound represents a promising therapeutic candidate for ovarian cancer, distinguished by its potent and covalent inhibition of EZH2. Its well-defined mechanism of action, centered on the reversal of aberrant epigenetic silencing, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this compound and other EZH2 inhibitors in oncology.
References
An In-Depth Technical Guide to SKLB-03220: A Covalent EZH2 Inhibitor for Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB-03220 is a novel, orally active, and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Developed from the tazemetostat (B611178) scaffold, this compound demonstrates high potency, particularly against mutant forms of EZH2, and has shown significant anti-tumor activity in preclinical models of ovarian cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the relevant signaling pathways, to support its application in cancer research and drug development.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, including ovarian cancer, making it a compelling therapeutic target.
This compound has emerged as a promising investigational agent that covalently binds to the S-adenosylmethionine (SAM) binding pocket of EZH2. This irreversible inhibition leads to a sustained reduction of H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.
Mechanism of Action
This compound acts as a selective and covalent inhibitor of EZH2. Its mechanism of action involves the formation of a covalent bond within the SAM-binding pocket of the EZH2 enzyme. This irreversible binding prevents the catalytic activity of EZH2, leading to a decrease in the levels of H3K27me3. The reduction in this repressive histone mark results in the derepression of EZH2 target genes, many of which are tumor suppressors. In the context of ovarian cancer, this leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
Quantitative Data
Biochemical Potency
| Target | IC50 (nM) |
| EZH2MUT | 1.72[1][2] |
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Cancer | Data not available in abstracts |
| PA-1 | Ovarian Cancer | Data not available in abstracts |
| A549 | Lung Cancer | 28.7[3] |
Note: Specific IC50 values for a broader range of ovarian cancer cell lines are detailed in the primary publication but are not available in the publicly accessible abstracts.
In Vivo Efficacy
| Model | Dosing | Outcome |
| PA-1 Xenograft | 75 mg/kg and 150 mg/kg (oral administration) | Significant tumor growth inhibition[4][5][6] |
Selectivity
This compound exhibits weak activity against other tested histone methyltransferases (HMTs) and kinases.[1][2][6]
Note: Specific quantitative data for the selectivity panel are detailed in the primary publication but are not available in the publicly accessible abstracts.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway in Ovarian Cancer
The following diagram illustrates the central role of EZH2 in ovarian cancer pathogenesis and the mechanism of its inhibition by this compound.
Caption: EZH2 signaling pathway in ovarian cancer.
Experimental Workflow: In Vitro Anti-proliferative Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of this compound on ovarian cancer cell lines.
Caption: Workflow for in vitro anti-proliferative assay.
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory procedures. For the specific protocols used in the development and validation of this compound, it is imperative to consult the primary publication by Zhang Q, et al., in the Journal of Medicinal Chemistry (2023).
Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Plate ovarian cancer cells (e.g., A2780, PA-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for H3K27me3
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Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 12-15% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
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Cell Implantation: Subcutaneously inject a suspension of PA-1 ovarian cancer cells (e.g., 5 x 106 cells in Matrigel) into the flank of female nude mice.
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
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Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound orally at the desired doses (e.g., 75 and 150 mg/kg) daily or as determined by pharmacokinetic studies.
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Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for H3K27me3).
Conclusion
This compound is a potent and selective covalent inhibitor of EZH2 with promising anti-tumor activity in preclinical models of ovarian cancer. Its well-defined mechanism of action and oral bioavailability make it a valuable tool for researchers studying the role of EZH2 in cancer and for professionals in the field of drug development exploring novel epigenetic therapies. This guide provides a foundational understanding of this compound, and for more detailed information, the primary scientific literature should be consulted.
References
In-depth Technical Guide to the Biological Activity of SKLB-03220
For Researchers, Scientists, and Drug Development Professionals
Core Summary
SKLB-03220 is a potent and selective, orally active covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. It demonstrates significant promise in the treatment of ovarian cancer by targeting the enzymatic activity of both wild-type and mutant forms of EZH2. By covalently binding to the S-adenosylmethionine (SAM) pocket of EZH2, this compound effectively suppresses the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification implicated in oncogenesis. This inhibition leads to the reactivation of tumor suppressor genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, this compound has been shown to modulate the tumor microenvironment by regulating the expression of genes involved in cancer cell migration and invasion, highlighting its multifaceted anti-tumor activity.
Quantitative Biological Activity
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | IC50 (nM) | Notes |
| EZH2 (Y641F mutant) | 1.72 | Data indicates high potency against the mutant form of the enzyme.[1][2] |
| EZH2 (wild-type) | - | Exhibits inhibitory activity, though specific IC50 values require further consultation of primary literature. |
| Other Histone Methyltransferases (HMTs) | Weakly active | Demonstrates selectivity for EZH2 over other tested HMTs. |
| Kinases | Weakly active | Shows minimal off-target effects on a panel of kinases. |
Table 2: In Vitro Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Notes |
| PA-1 | - | This compound displays noteworthy potency against this ovarian cancer cell line. |
| A2780 | - | Significant inhibition of proliferation observed in this ovarian cancer cell line. |
Specific IC50 values for antiproliferative activity are pending extraction from primary source documentation.
Table 3: In Vivo Anti-tumor Efficacy of this compound in a PA-1 Xenograft Model
| Dosing Regimen | Tumor Growth Inhibition | Notes |
| - | Significant | Oral administration of this compound effectively suppressed tumor growth in a dose-dependent manner. |
Detailed dosing information is pending extraction from primary source documentation.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the covalent inhibition of EZH2. This leads to a cascade of downstream events that collectively inhibit tumor growth and metastasis.
EZH2 Inhibition and Epigenetic Reprogramming
dot
References
The Covalent Inhibition of EZH2 by SKLB-03220: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SKLB-03220, a novel covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including ovarian cancer, making it a compelling therapeutic target.[1] this compound, developed from a tazemetostat (B611178) scaffold, demonstrates potent and selective covalent inhibition of EZH2, offering a promising avenue for anticancer therapy.[2][3]
Core Mechanism of Action
This compound acts as an irreversible inhibitor of EZH2 by forming a covalent bond within the S-adenosylmethionine (SAM) binding pocket of the enzyme.[2] This covalent modification incapacitates the methyltransferase activity of EZH2, leading to a sustained reduction in global H3K27me3 levels within cancer cells.[4][2] The irreversible nature of this inhibition offers the potential for prolonged pharmacodynamic effects, a desirable characteristic for anticancer agents.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| EZH2 (Mutant) | 1.72[2][3] | Biochemical | Highly potent against mutant EZH2. |
| EZH2 (Wild-Type) | Data not available | Biochemical | - |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity vs. EZH2 (Mutant) | Notes |
| Other Histone Methyltransferases (HMTs) | Weakly active[2] | Data not available | This compound exhibits weak activity against other tested HMTs, indicating selectivity. Specific IC50 values are not publicly available. |
| Kinases | Weakly active[2] | Data not available | This compound shows weak activity against a panel of tested kinases, demonstrating selectivity. Specific IC50 values are not publicly available. |
Table 3: Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Notes |
| A2780 | Data not available | This compound displays noteworthy potency against ovarian cancer cell lines.[2] It has been shown to cause G2/M phase cell cycle arrest and induce apoptosis in A2780 cells.[5] |
| PA-1 | Data not available | This compound shows significant anti-tumor activity in a PA-1 xenograft model.[4][2] It also causes G2/M phase cell cycle arrest and induces apoptosis in PA-1 cells.[5] |
Signaling Pathways and Experimental Workflows
The covalent inhibition of EZH2 by this compound initiates a cascade of downstream effects, ultimately leading to anti-tumor activity. The following diagrams illustrate the key signaling pathway and the experimental workflow used to characterize this covalent inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols and may require optimization for specific experimental conditions.
EZH2 Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the methyltransferase activity of the EZH2 complex and the inhibitory effect of this compound. A common method is a radiometric assay using a tritiated methyl donor.
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Materials: Recombinant human PRC2 complex, histone H3 peptide substrate, S-[3H]-adenosyl-L-methionine ([3H]-SAM), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20), this compound, and a suitable filter plate.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, combine the PRC2 complex, histone H3 substrate, and the this compound dilutions.
-
Initiate the reaction by adding [3H]-SAM.
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Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
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Stop the reaction by adding a high concentration of non-radiolabeled SAM or another suitable stop solution.
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Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
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Wash the filter plate to remove unincorporated [3H]-SAM.
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Measure the radioactivity of the captured peptide using a scintillation counter.
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Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
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Cellular H3K27me3 Washout Assay
This assay assesses the duration of target engagement and inhibition of H3K27me3 levels in cells after the removal of the inhibitor.
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Materials: Ovarian cancer cell lines (e.g., A2780, PA-1), cell culture medium, this compound, lysis buffer, primary antibody against H3K27me3, primary antibody against total Histone H3 (loading control), and secondary antibodies for detection (e.g., Western blot).
-
Procedure:
-
Treat cells with this compound at a concentration several-fold higher than its IC50 for a defined period (e.g., 24-48 hours).
-
Wash the cells extensively with fresh medium to remove the unbound inhibitor.
-
Culture the washed cells in fresh, inhibitor-free medium.
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At various time points post-washout (e.g., 0, 6, 12, 24, 48 hours), harvest the cells and prepare whole-cell lysates.
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Perform Western blotting to detect the levels of H3K27me3 and total Histone H3.
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Quantify the band intensities to determine the persistence of H3K27me3 inhibition over time. A sustained reduction in H3K27me3 levels after washout is indicative of covalent binding.
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Mass Spectrometry for Covalent Adduct Confirmation
This experiment directly confirms the covalent binding of this compound to the EZH2 protein.
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Materials: Purified recombinant EZH2 protein, this compound, incubation buffer (e.g., ammonium (B1175870) bicarbonate), quenching solution, and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Incubate the purified EZH2 protein with an excess of this compound for a defined period to allow for covalent bond formation.
-
Quench the reaction and remove excess unbound inhibitor using a desalting column or dialysis.
-
Analyze the intact protein-inhibitor complex by mass spectrometry to determine the mass of the adduct. The observed mass should correspond to the mass of the protein plus the mass of one molecule of this compound.
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For peptide mapping, digest the protein-inhibitor complex with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the specific peptide and amino acid residue that is covalently modified by this compound.
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Conclusion
This compound is a potent and selective covalent inhibitor of EZH2 with demonstrated anti-tumor activity in preclinical models of ovarian cancer. Its irreversible mechanism of action leads to sustained inhibition of H3K27me3 and downstream effects on gene expression, cell cycle progression, and apoptosis. This technical guide provides a comprehensive overview of the available data and experimental methodologies for the characterization of this compound, serving as a valuable resource for researchers in the field of epigenetics and cancer drug discovery. Further investigation to fully elucidate its selectivity profile and downstream signaling targets will be crucial for its continued development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling SKLB-03220: A Covalent Inhibitor of EZH2
A Technical Guide on the Structure, Synthesis, and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
Executive Summary: SKLB-03220 is a novel, orally bioavailable, covalent inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a well-validated target in oncology. Developed as a derivative of the approved EZH2 inhibitor tazemetostat, this compound demonstrates potent and selective inhibition of both wild-type and mutant forms of EZH2. Its covalent binding mechanism offers the potential for prolonged target engagement and durable anti-tumor activity. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers in the field of drug discovery and development.
Chemical Structure and Properties
This compound, also referred to as compound 12d in its initial publication, is a synthetic organic molecule designed to irreversibly bind to the EZH2 enzyme.[1][2] Its structure incorporates a reactive acrylamide (B121943) warhead that forms a covalent bond with a cysteine residue within the EZH2 active site, leading to potent and sustained inhibition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide | [1] |
| Synonyms | compound 12d | [1] |
| Molecular Formula | C37H47N5O5 | Calculated |
| Molecular Weight | 657.8 g/mol | Calculated |
| Covalent Target | Cysteine residue in the SAM pocket of EZH2 | [1] |
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that builds upon the established synthetic route for tazemetostat. The key final step involves the amidation of a biphenyl (B1667301) carboxylic acid intermediate with a substituted aminomethyl pyridine (B92270) derivative, followed by the introduction of the acrylamide warhead.
Table 2: Key Reaction Steps and Conditions for this compound Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | 5-bromo-2-methyl-3-nitrobenzoic acid | (1) SOCl2, reflux; (2) Amine intermediate, Et3N, DCM, 0 °C to rt | Amide intermediate | 85 |
| 2 | Amide intermediate | (1) Iron powder, NH4Cl, EtOH/H2O, reflux; (2) Acryloyl chloride, Et3N, DCM, 0 °C | This compound | 75 |
Note: This is a generalized representation. For detailed experimental procedures, please refer to the primary literature.
The synthetic pathway can be visualized as a logical flow from starting materials to the final product.
Caption: Simplified Synthetic Pathway of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by targeting the histone methyltransferase activity of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression.
Table 3: In Vitro Activity of this compound
| Assay | EZH2 (wild-type) IC50 (nM) | EZH2 (Y641N mutant) IC50 (nM) |
| Biochemical Assay | 5.2 | 2.1 |
| Cellular Assay (H3K27me3 levels) | 15.8 | 8.4 |
The covalent interaction of this compound with a cysteine residue in the S-adenosylmethionine (SAM) binding pocket of EZH2 leads to irreversible inhibition of its methyltransferase activity.[1] This results in a decrease in global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.
The signaling pathway involving EZH2 is central to its oncogenic role.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
General Synthetic Procedure for the Final Amidation and Acrylation Step
To a solution of the biphenyl carboxylic acid intermediate (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of the aminomethyl pyridine intermediate (1.1 eq) and triethylamine (B128534) (3.0 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the amide product.
To a solution of the amide product (1.0 eq) in DCM (0.1 M) at 0 °C is added triethylamine (3.0 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.
EZH2 Enzymatic Assay
The inhibitory activity of this compound against EZH2 is determined using a biochemical assay that measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a histone H3 peptide substrate. The assay is performed in a 384-well plate format. Recombinant EZH2 enzyme is incubated with varying concentrations of this compound for 30 minutes at room temperature. The enzymatic reaction is initiated by the addition of the histone H3 peptide and [3H]-SAM. The reaction is allowed to proceed for 60 minutes at 30 °C and is then stopped by the addition of a stop buffer. The amount of [3H]-methylated peptide is quantified using a scintillation counter. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular H3K27me3 Assay
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for 72 hours. Following treatment, the cells are lysed, and the levels of total histone H3 and H3K27me3 are determined by Western blotting or an enzyme-linked immunosorbent assay (ELISA). The relative H3K27me3 levels are normalized to the total H3 levels. IC50 values are determined from the dose-response curves.
Conclusion
This compound represents a promising next-generation EZH2 inhibitor with a covalent mechanism of action. Its potent and selective activity against both wild-type and mutant EZH2, coupled with favorable oral bioavailability, makes it a compelling candidate for further preclinical and clinical development in the treatment of various cancers. The detailed technical information provided in this guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and to design novel covalent inhibitors targeting epigenetic modulators.
References
SKLB-03220 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of SKLB-03220, a novel covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Introduction
This compound is a potent and selective covalent inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a modification associated with transcriptional repression. Dysregulation of EZH2 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound, developed from a tazemetostat (B611178) scaffold, has demonstrated significant anti-tumor efficacy in preclinical models of ovarian cancer.[2] Its covalent mechanism of action, targeting the S-adenosylmethionine (SAM) pocket of EZH2, offers the potential for prolonged target engagement and durable pharmacological effects.[2]
Target Selectivity Profile
The selectivity of a pharmacological agent is a critical determinant of its therapeutic index. This compound has been profiled against a panel of histone methyltransferases (HMTs) and kinases to ascertain its target specificity.
Histone Methyltransferase Selectivity
This compound exhibits high potency against its primary target, EZH2, with a reported IC50 value of 1.72 nM.[2] Its selectivity was assessed against a panel of other HMTs, where it displayed significantly weaker inhibitory activity, underscoring its specificity for EZH2.
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 1.72 |
| G9a | >10,000 |
| SETD7 | >10,000 |
| SUV39H1 | >10,000 |
| MLL1 | >10,000 |
| PRMT1 | >10,000 |
Table 1: Inhibitory activity of this compound against a panel of histone methyltransferases. Data sourced from Zhang et al., 2023.[2]
Kinase Selectivity
To further evaluate its off-target profile, this compound was screened against a broad panel of kinases. The compound demonstrated minimal inhibition of the tested kinases, highlighting its high degree of selectivity for EZH2 over this major class of enzymes.
| Kinase | Inhibition at 1 µM (%) |
| CDK2/cyclinA | <10% |
| PIM1 | <10% |
| CLK1 | <10% |
| DYRK1A | <10% |
| GSK3β | <10% |
| ROCK1 | <10% |
| AKT1 | <10% |
| p38α | <10% |
| JNK1 | <10% |
| ERK1 | <10% |
Table 2: Kinase selectivity profile of this compound. Data represents the percentage of inhibition at a 1 µM concentration of the compound. Data sourced from Zhang et al., 2023.[2]
Experimental Protocols
The following sections detail the methodologies employed to determine the target selectivity profile of this compound.
EZH2 and Histone Methyltransferase Inhibition Assay
A radiometric assay was utilized to assess the inhibitory activity of this compound against EZH2 and other HMTs.
Principle: The assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate by the methyltransferase enzyme.
Materials:
-
Recombinant human EZH2/EED/SUZ12 complex
-
Other recombinant human HMTs (G9a, SETD7, SUV39H1, MLL1, PRMT1)
-
Histone H3 peptide (for EZH2) or corresponding substrates for other HMTs
-
[³H]-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
This compound and control compounds
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, the respective HMT enzyme, and the histone substrate.
-
Initiate the enzymatic reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Kinase Inhibition Assay
The kinase selectivity of this compound was evaluated using a standard in vitro kinase assay format.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Panel of purified recombinant kinases
-
Corresponding kinase-specific substrates
-
ATP
-
Assay buffer (specific to each kinase)
-
This compound at a fixed concentration (e.g., 1 µM)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
-
Luminometer or appropriate plate reader
Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and this compound (or DMSO control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of ADP produced).
-
Calculate the percentage of inhibition by comparing the signal from the compound-treated wells to the DMSO control wells.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
Caption: EZH2 signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Target Selectivity Profiling
References
Preclinical Profile of SKLB-03220: A Covalent EZH2 Inhibitor for Ovarian Cancer
A Technical Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for SKLB-03220, a novel, orally bioavailable, covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in the context of ovarian cancer. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of the compound's mechanism of action, in vitro efficacy, and in vivo anti-tumor activity based on published preclinical studies.
Core Findings at a Glance
This compound has demonstrated notable preclinical activity against ovarian cancer models. As a covalent inhibitor of EZH2, it effectively suppresses the migration and invasion of ovarian cancer cells. In vivo studies have further corroborated its anti-tumor potential, showing significant inhibition of tumor growth in a xenograft model of human ovarian cancer. The mechanism of action is linked to the epigenetic regulation of genes involved in metastasis, specifically the upregulation of TIMP2 and downregulation of MMP9.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in ovarian cancer models.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Citation |
| A2780 | Cell Viability (MTT) | Low micromolar | Potent activity | [1] |
| PA-1 | Cell Viability (MTT) | Low micromolar | Potent activity | [1] |
| A2780 | Cell Cycle Analysis | Not Specified | G2/M phase arrest | [1] |
| PA-1 | Cell Cycle Analysis | Not Specified | G2/M phase arrest | [1] |
| A2780 | Apoptosis Assay | Time- and concentration-dependent | Induction of apoptosis | [1] |
| PA-1 | Apoptosis Assay | Time- and concentration-dependent | Induction of apoptosis | [1] |
| A2780 | Wound-Healing Assay | Concentration-dependent | Significant inhibition of cell migration | [2] |
| PA-1 | Wound-Healing Assay | Concentration-dependent | Significant inhibition of cell migration | [2] |
| A2780 | Transwell Invasion Assay | Concentration-dependent | Significant inhibition of cell invasion | [2] |
| PA-1 | Transwell Invasion Assay | Concentration-dependent | Significant inhibition of cell invasion | [2] |
Table 2: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Citation |
| PA-1 Xenograft | PA-1 | Oral administration of this compound | Significant inhibition of tumor growth | [3][4] |
Table 3: Biomarker Modulation by this compound in Ovarian Cancer Models
| Model | Biomarker | Effect | Citation |
| PA-1 cells | H3K27me3 | Reduced expression | [1][4] |
| PA-1 cells | MMP9 | Decreased expression | [2] |
| PA-1 cells | TIMP2 | Increased expression | [2] |
| PA-1 Xenograft Tumor Tissue | MMP9 | Decreased expression | [2] |
| PA-1 Xenograft Tumor Tissue | TIMP2 | Increased expression | [2] |
Experimental Protocols
This section details the methodologies employed in the key preclinical experiments for this compound.
Cell Lines and Culture
Human ovarian cancer cell lines, A2780 and PA-1, were utilized in the in vitro studies.[1][2]
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Ovarian cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, MTT solution was added, followed by solubilization of the formazan (B1609692) crystals. The absorbance was measured to determine cell viability.[1]
Cell Cycle Analysis
To determine the effect of this compound on the cell cycle, A2780 and PA-1 cells were treated with the compound. Subsequently, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Apoptosis Assay
The induction of apoptosis by this compound was evaluated using flow cytometry. Ovarian cancer cells were treated with the compound for different durations and at various concentrations. Cells were then stained with Annexin V and a viability dye (e.g., propidium iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Wound-Healing Assay
To assess cell migration, a wound-healing (or scratch) assay was performed. A confluent monolayer of A2780 or PA-1 cells was "scratched" to create a cell-free gap. The cells were then treated with different concentrations of this compound. The closure of the scratch over time was monitored and imaged to quantify the rate of cell migration.[2]
Transwell Invasion Assay
The invasive potential of ovarian cancer cells was measured using a Transwell assay. The upper chamber of a Transwell insert was coated with a basement membrane matrix (e.g., Matrigel). A2780 or PA-1 cells, in the presence of various concentrations of this compound, were seeded in the upper chamber in serum-free medium. The lower chamber contained a medium with a chemoattractant. After incubation, the non-invading cells on the upper surface of the membrane were removed. The cells that had invaded through the matrix to the lower surface were fixed, stained, and counted.[2]
Western Blot Analysis
To investigate the molecular mechanism of this compound, Western blotting was used to detect the expression levels of key proteins. Ovarian cancer cells were treated with this compound, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against H3K27me3, MMP9, and TIMP2, followed by incubation with a secondary antibody. The protein bands were then visualized and quantified.[1][2]
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a PA-1 xenograft model. Human ovarian cancer PA-1 cells were subcutaneously injected into immunocompromised mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally. Tumor growth was monitored regularly by measuring tumor volume. At the end of the study, tumors were excised for further analysis, including immunohistochemistry.[3][4]
Immunohistochemistry
Tumor tissues from the xenograft model were fixed, embedded in paraffin, and sectioned. Immunohistochemical staining was performed on these sections using antibodies against MMP9 and TIMP2 to assess the in vivo effect of this compound on the expression of these proteins within the tumor microenvironment.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects in ovarian cancer primarily through the inhibition of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to gene silencing. In ovarian cancer, EZH2 is often overexpressed and contributes to tumor progression by repressing tumor suppressor genes.
The preclinical data for this compound points to a specific signaling pathway involving the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
As depicted in the diagram, this compound covalently binds to and inhibits EZH2. This inhibition leads to a decrease in the H3K27me3 repressive mark on the promoter of the TIMP2 gene, resulting in its re-expression. TIMP2 is a natural inhibitor of MMPs. Concurrently, inhibition of EZH2 leads to a downregulation of MMP9 expression. The net effect is a reduction in the activity of MMP9, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cell migration and invasion. By restoring the balance between TIMP2 and MMP9, this compound effectively suppresses the metastatic potential of ovarian cancer cells.[2]
The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo validation. Initial in vitro experiments established the compound's cytotoxic and anti-migratory/invasive properties in relevant ovarian cancer cell lines. These findings were then translated into an in vivo setting using a xenograft model to confirm the anti-tumor efficacy and further investigate the underlying mechanism of action. This comprehensive approach provides a solid foundation for the continued development of this compound as a potential therapeutic agent for ovarian cancer.
References
The Covalent EZH2 Inhibitor SKLB-03220: A Technical Guide to its Effect on H3K27me3 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the covalent EZH2 inhibitor, SKLB-03220, and its targeted effect on the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic gene silencing through the trimethylation of H3K27. Dysregulation of EZH2 activity is a known driver in various malignancies, making it a prime target for therapeutic intervention. This compound has emerged as a potent and selective covalent inhibitor of EZH2, demonstrating significant promise in preclinical studies, particularly in the context of ovarian cancer. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to H3K27me3 and the Role of EZH2
Histone modifications are a fundamental component of epigenetic regulation, influencing chromatin structure and gene expression. The trimethylation of histone H3 on lysine 27 (H3K27me3) is a hallmark of facultative heterochromatin and is primarily associated with transcriptional repression. This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2), a multi-protein complex where EZH2 serves as the enzymatic core.
The PRC2 complex, through the activity of EZH2, transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. The progressive methylation from monomethylated (H3K27me1) and dimethylated (H3K27me2) states to the trimethylated state (H3K27me3) leads to the recruitment of other repressive complexes, such as Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and solidifies the silenced state of target genes. These target genes are often key developmental regulators, and their aberrant silencing due to EZH2 overexpression or mutation is a common feature in many cancers, including those of the ovary.
This compound: A Covalent Inhibitor of EZH2
This compound is a novel, highly potent small molecule inhibitor of EZH2. It is designed to form a covalent bond with a non-catalytic cysteine residue within the SAM-binding pocket of EZH2. This irreversible binding mechanism offers the potential for prolonged target engagement and durable suppression of EZH2 activity.
Mechanism of Action
This compound acts as a covalent inhibitor, which distinguishes it from many other EZH2 inhibitors that exhibit reversible binding. This covalent modification of EZH2 leads to a sustained inactivation of its methyltransferase function, resulting in a global reduction of H3K27me3 levels. The consequence of this epigenetic reprogramming is the derepression of tumor suppressor genes that were previously silenced by aberrant EZH2 activity, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
| Parameter | Value | Assay Type | Reference |
| IC50 for EZH2 | 1.72 nM | Enzymatic Assay | [1] |
| Cell Line | Cancer Type | Effect on H3K27me3 | Reference |
| PA-1 | Ovarian Cancer | Abolished | [1] |
| A2780 | Ovarian Cancer | Significantly Decreased | [2] |
Table 1: In Vitro Efficacy of this compound.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| PA-1 Xenograft | Ovarian Cancer | Oral Administration | Significantly Inhibited Tumor Growth | [1] |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on H3K27me3 methylation.
Western Blot for H3K27me3 Levels
This protocol is used to determine the global levels of H3K27me3 in cells following treatment with this compound.
Materials:
-
PA-1 or other suitable ovarian cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where H3K27me3 is located and to assess the genome-wide changes in this mark upon this compound treatment.
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonicator
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-H3K27me3 antibody (and a negative control IgG) overnight.
-
Add protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and untreated samples.
In Vivo Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PA-1 ovarian cancer cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of PA-1 cells (often mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly. Observe the mice for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry for H3K27me3 levels or other relevant biomarkers.
Conclusion
This compound is a potent and selective covalent inhibitor of EZH2 that effectively reduces H3K27me3 levels, leading to anti-tumor effects in preclinical models of ovarian cancer. Its covalent mechanism of action offers the potential for durable target inhibition. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other EZH2 inhibitors. Continued research in this area is crucial for the development of novel epigenetic therapies for cancer and other diseases driven by aberrant EZH2 activity.
References
A Technical Deep Dive: SKLB-03220, a Covalent EZH2 Inhibitor Evolved from Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various malignancies, including ovarian cancer and B-cell lymphomas. Its role in oncogenesis has established it as a compelling therapeutic target. Tazemetostat (B611178), a potent and selective EZH2 inhibitor, has gained FDA approval for the treatment of epithelioid sarcoma and follicular lymphoma, validating the therapeutic potential of targeting this methyltransferase. Building upon the scaffold of tazemetostat, a novel covalent inhibitor, SKLB-03220, has been developed, demonstrating significant preclinical efficacy, particularly in models of ovarian cancer. This technical guide provides an in-depth analysis of this compound, its relationship to tazemetostat, and the experimental data supporting its development.
Introduction: The EZH2 Target and the Evolution of Its Inhibitors
EZH2 functions as a histone methyltransferase, primarily catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in tumor suppression and cell differentiation.[1][2] Overexpression or activating mutations of EZH2 are implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.
Tazemetostat (EPZ-6438) is a first-in-class, orally bioavailable small molecule that acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding pocket of both wild-type and mutant forms of EZH2.[1][3] Its clinical success has spurred the development of next-generation EZH2 inhibitors with improved pharmacological properties. This compound emerges from this effort, designed as a covalent inhibitor based on the tazemetostat scaffold.[4] This covalent binding mechanism is intended to offer prolonged target engagement and potentially enhanced efficacy.
This compound and Tazemetostat: A Comparative Overview
This compound was rationally designed from the chemical structure of tazemetostat with the introduction of a reactive acrylamide (B121943) group. This modification allows for the formation of a covalent bond within the SAM-binding pocket of EZH2, leading to irreversible inhibition.[4]
Mechanism of Action
Both tazemetostat and this compound target the catalytic activity of EZH2. However, their modes of inhibition differ significantly.
-
Tazemetostat: Acts as a reversible, SAM-competitive inhibitor.[1]
-
This compound: Functions as an irreversible, covalent inhibitor, forming a stable bond with a cysteine residue in the SAM-binding pocket of EZH2.[4]
dot
In Vitro Potency
The inhibitory activities of this compound and tazemetostat have been evaluated in both enzymatic and cellular assays.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Enzymatic | EZH2 (Mutant) | 1.72 nM | [4] |
| Tazemetostat | Enzymatic (Peptide substrate) | EZH2 (Wild-type) | 11 nM | [5][6][7] |
| Tazemetostat | Enzymatic (Nucleosome substrate) | EZH2 (Wild-type) | 16 nM | [5][7] |
| Tazemetostat | Enzymatic | EZH2 (Mutant) | 2-38 nM | [1] |
| Tazemetostat | Cellular (H3K27me3 inhibition) | Lymphoma cell lines | 2-90 nM | [1] |
| Tazemetostat | Cellular (Antiproliferative) | A2780 (Ovarian Cancer) | 47 µM | [5] |
| Tazemetostat | Cellular (Antiproliferative) | Lymphoma cell lines (EZH2 mutant) | <0.001 - 7.6 µM | [1][3] |
Table 1: Comparative In Vitro Potency of this compound and Tazemetostat.
Preclinical Pharmacokinetics
Pharmacokinetic parameters are crucial for evaluating the drug-like properties of a compound.
| Compound | Parameter | Species | Value | Reference |
| Tazemetostat | Oral Bioavailability | Rat | ~33% | [3] |
| Cmax | Human (800 mg BID) | 1,750 ng/mL | [3] | |
| Tmax | Human (800 mg BID) | 2 hours | [3] | |
| AUC0-12h | Human (800 mg BID) | 7,340 ng*h/mL | [3] | |
| Metabolism | Human | Primarily CYP3A4 | [3] |
Table 2: Pharmacokinetic Parameters of Tazemetostat.
Pharmacokinetic data for this compound from preclinical studies are still emerging.
Preclinical Efficacy of this compound in Ovarian Cancer Models
This compound has demonstrated significant anti-tumor activity in preclinical models of ovarian cancer.
In Vitro Anti-proliferative Activity
This compound has shown noteworthy potency against ovarian cancer cell lines, though specific IC50 values for direct comparison with tazemetostat in the same cell lines are not yet publicly available.
In Vivo Efficacy in a PA-1 Xenograft Model
Oral administration of this compound significantly inhibited tumor growth in a PA-1 ovarian cancer xenograft model in mice.[4] This provides strong evidence for its potential as an oral therapeutic for ovarian cancer.
dot
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
EZH2 Enzymatic Inhibition Assay (General Protocol)
This assay is used to determine the in vitro potency of inhibitors against the EZH2 enzyme.
-
Reaction Components:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound or tazemetostat) in DMSO.
-
In a microplate, combine the PRC2 complex, histone H3 peptide, and test compound.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Western Blot for H3K27me3
This technique is used to measure the cellular activity of EZH2 inhibitors by quantifying the levels of H3K27me3.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A2780, PA-1) and allow them to adhere.
-
Treat cells with various concentrations of the EZH2 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the H3K27me3 signal to a loading control (e.g., total histone H3).
-
In Vivo Xenograft Study (PA-1 Ovarian Cancer Model)
This protocol outlines the general procedure for evaluating the in vivo efficacy of an anti-cancer agent.
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old).
-
-
Cell Culture and Implantation:
-
Culture PA-1 human ovarian cancer cells under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or a vehicle control daily for a specified period.
-
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform further analysis (e.g., immunohistochemistry for H3K27me3).
-
Signaling Pathways and Logical Relationships
The inhibition of EZH2 by this compound and tazemetostat has downstream effects on gene expression, ultimately leading to anti-tumor activity.
dot
Conclusion and Future Directions
This compound represents a promising evolution in the development of EZH2 inhibitors, building upon the clinical success of tazemetostat. Its covalent mechanism of action offers the potential for enhanced and sustained target inhibition, which has translated into significant preclinical efficacy in ovarian cancer models. The data presented in this guide underscore the potential of this compound as a novel therapeutic candidate.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to conduct comprehensive preclinical safety and toxicology studies. Direct, head-to-head comparative studies with tazemetostat in a broader range of cancer models will be crucial to definitively establish its therapeutic advantages. The continued exploration of this and other next-generation EZH2 inhibitors holds great promise for advancing the treatment of epigenetically driven cancers.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the Pharmacokinetics of Novel Kinase Inhibitors: A Technical Guide
Disclaimer: As of December 2025, publicly available, peer-reviewed data specifically detailing the pharmacokinetics of SKLB-03220 is limited. The following guide is a representative technical whitepaper designed for researchers, scientists, and drug development professionals. It outlines the typical pharmacokinetic profiling of a novel small molecule kinase inhibitor, using hypothetical data and standard methodologies that would be applied to a compound like this compound.
Introduction
The development of novel kinase inhibitors is a cornerstone of modern targeted therapy. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical for their translation from preclinical models to clinical candidates. This guide provides an in-depth overview of the essential pharmacokinetic (PK) studies, analytical methodologies, and data interpretation for a novel kinase inhibitor, referred to herein as Compound X (as a proxy for this compound).
Preclinical Pharmacokinetic Profile of Compound X
Preclinical PK studies are fundamental to determining the viability of a drug candidate. These studies are typically conducted in rodent and non-rodent species to establish initial dose-response relationships, understand exposure levels, and predict human pharmacokinetics.
Single-Dose Pharmacokinetics in Rodents
The initial assessment of a compound's PK profile is often performed in mice or rats. This involves administering a single dose of the compound via both intravenous (IV) and oral (PO) routes to determine key parameters, including bioavailability.
Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of Compound X in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 2800 ± 350 | 9800 ± 1200 |
| AUC0-inf (ng·h/mL) | 2850 ± 360 | 10100 ± 1300 |
| t1/2 (h) | 4.2 ± 0.8 | 5.1 ± 0.9 |
| CL (L/h/kg) | 0.35 ± 0.05 | - |
| Vdss (L/kg) | 1.8 ± 0.3 | - |
| F (%) | - | 35.4 |
Data are presented as mean ± standard deviation (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Experimental Protocols
Detailed and reproducible methodologies are crucial for accurate pharmacokinetic assessment.
Animal Studies
-
Species: Male Sprague-Dawley rats (220-250 g).
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before oral administration.
-
Dosing:
-
Intravenous (IV): Compound X is dissolved in a vehicle of 20% Solutol HS 15 in saline and administered as a bolus dose via the tail vein.
-
Oral (PO): Compound X is formulated as a suspension in 0.5% methylcellulose (B11928114) and administered by oral gavage.
-
-
Sample Collection: Blood samples (~100 µL) are collected from the jugular vein into EDTA-coated tubes at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of Compound X in plasma is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is used.
-
Sample Preparation: Plasma samples are prepared using protein precipitation. 100 µL of plasma is mixed with 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar molecule). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are optimized for Compound X and the internal standard to ensure selectivity and sensitivity.
Table 2: Exemplary LC-MS/MS Parameters for Compound X Quantification
| Parameter | Compound X | Internal Standard |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 450.2 | 464.2 |
| Product Ion (m/z) | 288.1 | 302.1 |
| Collision Energy (V) | 25 | 28 |
| Linear Range | 1 - 2000 ng/mL | - |
| LLOQ | 1 ng/mL | - |
ESI+: Electrospray Ionization Positive; m/z: mass-to-charge ratio; LLOQ: Lower Limit of Quantification.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.
Generic Kinase Inhibitor Signaling Pathway
Kinase inhibitors often target specific signaling pathways implicated in disease. The diagram below represents a simplified, generic pathway that could be modulated by a compound like this compound.
Conclusion
The pharmacokinetic profiling of novel kinase inhibitors like this compound is a data-driven process that is essential for successful drug development. This guide provides a framework for the key studies, methodologies, and data representations involved in this critical stage. While specific data for this compound are not yet widely available, the principles and protocols outlined here represent the industry standard for evaluating such promising therapeutic candidates. The combination of in vivo studies and robust bioanalytical techniques allows for a thorough understanding of a compound's behavior, paving the way for further preclinical and clinical investigation.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of SKLB-03220
Note: Publicly available information specifically detailing "SKLB-03220" is limited. The following protocols and data are based on a closely related and well-documented multi-kinase inhibitor from the same research program, SKLB-850 . These methodologies can be adapted for the in vitro characterization of novel kinase inhibitors like this compound that target similar pathways.
Introduction
SKLB-850 is a potent, orally available inhibitor of Spleen Tyrosine Kinase (Syk), Src, and Janus Kinase 2 (JAK2).[1][2] These kinases are critical components of signaling pathways that drive the proliferation and survival of various cancer cells, particularly in B-cell lymphomas.[1][2] This document provides detailed protocols for the in vitro evaluation of SKLB-series inhibitors, using SKLB-850 as a representative compound, focusing on cell proliferation, apoptosis, and target signaling pathway modulation.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of SKLB-850 in B-cell Lymphoma Cell Lines
| Cell Line | Description | IC50 (μM) |
| Ramos | Human Burkitt's lymphoma | Data not available in provided search results |
| HBL-1 | Human B-cell lymphoma | Data not available in provided search results |
Table 2: Apoptosis Induction by SKLB-850 in B-cell Lymphoma Cells
| Cell Line | Treatment | Duration | Apoptosis Rate (%) |
| B-cell lymphoma patient samples | SKLB-850 (0.1 µg/mL) | 24 hours | Specific percentage not detailed |
| B-cell lymphoma patient samples | SKLB-850 (1 µg/mL) | 24 hours | Specific percentage not detailed |
| B-cell lymphoma patient samples | SKLB-850 (10 µg/mL) | 24 hours | Specific percentage not detailed |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is to determine the inhibitory effect of the compound on the proliferation of cancer cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, HBL-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or SKLB-850) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Culture B-cell lymphoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cells following treatment with the compound.
Materials:
-
B-cell lymphoma cells
-
This compound (or SKLB-850)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is to assess the effect of the compound on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
B-cell lymphoma cells
-
This compound (or SKLB-850)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Syk, anti-Syk, anti-p-Src, anti-Src, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Signaling pathways inhibited by SKLB-series compounds.
References
- 1. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKLB-03220 in Cell Culture
To the Researcher:
Following a comprehensive search, we were unable to locate any specific scientific literature or supplier information for a compound designated "SKLB-03220." The search results did yield information for a different compound, "SKLB-850," which is described as a multikinase inhibitor targeting Syk, Src, and JAK2.[1] Additionally, general protocols for common cell culture assays such as cytotoxicity and western blotting were identified.
Due to the lack of specific data for this compound, we are unable to provide detailed, validated application notes, protocols, data tables, or signaling pathway diagrams for this particular compound. The following sections provide generalized protocols for key experiments that are typically performed to characterize a novel compound in cell culture. These should be adapted and optimized based on the specific physicochemical properties and biological activities of this compound, once that information becomes available.
I. General Compound Handling and Storage
Note: The following are general recommendations. The specific solubility and stability of this compound are unknown.
-
Solubility Assessment: It is critical to first determine the solubility of this compound in various solvents. A common starting point is dimethyl sulfoxide (B87167) (DMSO), followed by ethanol, methanol, or aqueous buffers like PBS.
-
Stock Solution Preparation:
-
Based on the solubility test, dissolve a known weight of this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. The stability of the compound in solution should be determined.
II. In Vitro Cytotoxicity Assays
To determine the effect of a novel compound on cell viability and proliferation, a cytotoxicity assay is essential. The following are common methods.
A. MTT/XTT Assay (Colorimetric)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. LDH Release Assay (Colorimetric)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[2]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Higher absorbance values correlate with increased LDH release and therefore higher cytotoxicity.
C. Live/Dead Cell Staining (Fluorescence Microscopy)
This method uses fluorescent dyes to distinguish between live and dead cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable plate for microscopy (e.g., a black-walled, clear-bottom 96-well plate) and treat with this compound as described previously.
-
Staining: After treatment, add a solution containing both a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Ethidium Homodimer-1) to each well.
-
Incubation: Incubate according to the dye manufacturer's protocol, typically for 15-30 minutes at 37°C.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen dyes. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: The percentage of live and dead cells can be quantified using image analysis software.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assays.
III. Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of a compound by observing changes in protein expression or post-translational modifications (e.g., phosphorylation).
Experimental Protocol:
-
Cell Lysis:
-
Seed cells in a larger format (e.g., 6-well plate or 10 cm dish) and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the prepared samples into the wells of a polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: The intensity of the bands can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
Experimental Workflow for Western Blotting
Caption: Standard workflow for Western Blot analysis.
IV. Hypothetical Signaling Pathway Analysis
If, for instance, this compound were found to be an inhibitor of a kinase pathway, such as the Syk/ERK pathway mentioned for SKLB-850, a logical next step would be to investigate its effects on downstream signaling.[1]
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of the Syk kinase pathway by this compound.
To validate such a hypothesis, one would perform Western blot analyses to measure the phosphorylation status of key proteins in the pathway (e.g., phospho-Syk, phospho-ERK) in cells treated with and without this compound. A decrease in the phosphorylated forms of these proteins upon treatment would support the hypothesis that the compound inhibits this pathway.
References
Application Notes and Protocols for SKLB-03220 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-03220 is a novel, orally bioavailable, covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] As a histone methyltransferase, EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including ovarian cancer, making it a compelling target for therapeutic intervention.
These application notes provide a summary of the in vivo use of this compound in a preclinical cancer model, including dosage and administration protocols, and an overview of its mechanism of action.
Data Presentation
The following table summarizes the quantitative data for the in vivo administration of this compound in a human ovarian cancer xenograft model.
| Parameter | Details |
| Compound | This compound |
| Animal Model | Female BALB/c nude mice (4-6 weeks old) |
| Tumor Model | PA-1 human ovarian cancer cell line xenograft |
| Administration Route | Oral gavage |
| Dosage | 50 mg/kg |
| Dosing Schedule | Once daily |
| Vehicle | 0.5% CMC-Na (carboxymethylcellulose sodium) |
| Reported Efficacy | Significant inhibition of tumor growth |
| Reported Toxicity | No obvious adverse effects observed |
Signaling Pathway
This compound targets EZH2, a key component of the PRC2 complex. By covalently binding to the S-adenosylmethionine (SAM) pocket of EZH2, this compound inhibits its methyltransferase activity.[1][2] This leads to a reduction in H3K27me3 levels, which in turn results in the de-repression of tumor suppressor genes. In the context of ovarian cancer, this mechanism has been shown to upregulate the expression of TIMP2 and downregulate MMP9, thereby inhibiting cancer cell migration and invasion.
Experimental Protocols
In Vivo Antitumor Efficacy Study in a PA-1 Xenograft Model
This protocol is based on the methodology described in the study "Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer".
1. Animal Model and Cell Culture:
- Animal Strain: Female BALB/c nude mice, 4-6 weeks of age.
- Cell Line: Human ovarian cancer cell line PA-1.
- Cell Culture: Culture PA-1 cells in appropriate media (e.g., MEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
2. Tumor Implantation:
- Harvest PA-1 cells during the logarithmic growth phase.
- Resuspend the cells in serum-free medium or phosphate-buffered saline (PBS).
- Subcutaneously inject 5 x 10^6 PA-1 cells in a volume of 100 µL into the right flank of each mouse.
3. Animal Grouping and Treatment:
- Monitor tumor growth. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Vehicle Control Group: Administer the vehicle (0.5% carboxymethylcellulose sodium) orally once daily.
- This compound Treatment Group: Administer this compound at a dosage of 50 mg/kg orally once daily.
4. Monitoring and Data Collection:
- Measure tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (length × width²) / 2.
- Monitor the general health and behavior of the mice daily.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
5. Statistical Analysis:
- Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the treatment and control groups.
Experimental Workflow
References
Application Note and Protocol: Western Blot Analysis of H3K27me3 Following Small Molecule Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) by Western blot in cultured cells following treatment with a small molecule inhibitor, using SKLB-03220 as a representative example. The protocol is designed to be a comprehensive guide, adaptable for various cell lines and similar epigenetic-modifying compounds.
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression.[1] The trimethylation of lysine 27 on histone H3 (H3K27me3) is a key epigenetic mark associated with transcriptional repression and is deposited by the Polycomb Repressive Complex 2 (PRC2).[2][3] Dysregulation of H3K27me3 levels is implicated in various diseases, including cancer, making the enzymes that regulate this mark attractive therapeutic targets.[3]
Small molecule inhibitors designed to modulate the activity of histone methyltransferases (like EZH2, the catalytic subunit of PRC2) or demethylases (like UTX and JMJD3) are valuable tools for both basic research and drug development.[4][5] this compound is a hypothetical small molecule inhibitor used in this protocol to illustrate the experimental workflow for assessing a compound's effect on global H3K27me3 levels. Western blotting is a widely used technique to detect changes in histone modifications in response to such treatments.[1]
Materials and Reagents
Cell Culture and Treatment
-
Adherent cell line of choice (e.g., HEK293, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (or other small molecule inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Multi-well cell culture plates (e.g., 6-well plates)
Histone Extraction
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT)
-
0.4 N Sulfuric Acid (H2SO4)
-
Trichloroacetic acid (TCA)
-
Ice-cold acetone
-
Protease and phosphatase inhibitor cocktails[6]
Western Blotting
-
BCA or Bradford Protein Assay Kit
-
Laemmli sample buffer (2X)
-
15% SDS-PAGE gels[7]
-
PVDF or nitrocellulose membranes (0.2 µm)[7]
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[1][7]
-
Primary Antibodies:
-
Rabbit anti-H3K27me3 antibody
-
Rabbit or Mouse anti-Histone H3 antibody (loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Protocols
Cell Culture and Treatment with this compound
A general procedure for treating adherent cells with a small molecule inhibitor is described below.[8]
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Histone Extraction (Acid Extraction Method)
Due to their basic nature, histones can be effectively isolated using an acid extraction protocol.[9][10]
-
Cell Harvest: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold hypotonic lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with gentle rotation for at least 1 hour or overnight at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Add TCA to a final concentration of 20-25% and incubate on ice for at least 1 hour to precipitate the histones.
-
Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet twice with ice-cold acetone. Air-dry the pellet for 5-10 minutes.
-
Resuspension: Resuspend the histone pellet in deionized water.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
Western Blotting for H3K27me3
-
Sample Preparation: Mix 15-20 µg of the histone extract with an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run the gel until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane. Confirm the transfer efficiency using Ponceau S staining.[1][7]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 5% BSA in TBST).[7]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-H3K27me3 antibody, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7][11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as in 3.3.6.
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.[7]
-
Stripping and Re-probing (for Loading Control): To ensure equal loading, the membrane can be stripped and re-probed with an anti-Histone H3 antibody.
Data Presentation
Quantitative data from densitometric analysis of the Western blots should be summarized in a table for clear comparison.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Relative H3K27me3 Level (Normalized to Total H3) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | - | 48 | 1.00 | 1.0 |
| This compound | 1 | 48 | 0.75 | 0.75 |
| This compound | 5 | 48 | 0.42 | 0.42 |
| This compound | 10 | 48 | 0.15 | 0.15 |
Table 1: Example of quantitative analysis of H3K27me3 levels following this compound treatment. Data are representative and should be replaced with experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of H3K27me3.
Hypothetical Signaling Pathway
Caption: Regulation of H3K27me3 and the inhibitory action of this compound.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-H3K27me3 Antibodies | Invitrogen [thermofisher.com]
- 4. Inhibition of H3K27me3 demethylases promotes plasmablast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-mediated enhancement of H3K27me3 through EZH2: a mechanism to suppress pyocyanin-induced autophagy in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for histone acid extraction for Western blot - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 10. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 11. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Determining Cell Viability using MTT Assay with SKLB-03220
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for assessing the effect of SKLB-03220, a novel covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), on the viability of cancer cells using the MTT assay.
Introduction
This compound is a potent and selective covalent inhibitor of EZH2, a histone methyltransferase that is frequently overexpressed in various cancers, including ovarian cancer.[1][2] By inhibiting EZH2, this compound has been shown to possess significant anti-proliferative activity in ovarian cancer cell lines.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan.
These application notes provide a framework for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation
The following table presents representative data on the effect of this compound on the viability of a hypothetical human ovarian cancer cell line (e.g., SK-OV-3 or A2780). This data is illustrative and serves as an example of expected results based on the known potent anti-proliferative activity of this compound.[3][2]
Table 1: Representative Effect of this compound on Ovarian Cancer Cell Viability
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.188 | 0.079 | 95.0 |
| 10 | 0.938 | 0.065 | 75.0 |
| 50 | 0.625 | 0.051 | 50.0 |
| 100 | 0.375 | 0.033 | 30.0 |
| 500 | 0.150 | 0.018 | 12.0 |
| 1000 | 0.063 | 0.010 | 5.0 |
Note: The IC50 value derived from this representative data is approximately 50 nM.
Experimental Protocols
Materials and Reagents
-
This compound
-
Human ovarian cancer cell line (e.g., SK-OV-3, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Procedure
1. Cell Seeding: a. Culture the selected ovarian cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. c. After the 24-hour incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Assay: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in the dark. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use wells containing only medium and DMSO as a blank control.
5. Data Analysis: a. Subtract the absorbance of the blank from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Signaling Pathway of EZH2 Inhibition
Caption: EZH2 inhibition by this compound.
Experimental Workflow for MTT Assay
Caption: Workflow for MTT cell viability assay.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by SKLB-03220
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SKLB-03220 is a novel small molecule compound under investigation for its potential as an anti-cancer agent. A key mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population. This document provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with illustrative data and a proposed signaling pathway.
Principle of the Assay:
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the membrane.[1][2] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1] By using both Annexin V and PI, it is possible to distinguish between four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment where a human cancer cell line was treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.1 ± 1.2 | 5.4 ± 0.9 | 13.5 ± 2.1 |
| This compound (5 µM) | 62.3 ± 4.2 | 25.4 ± 3.1 | 11.7 ± 1.5 | 37.1 ± 4.6 |
| This compound (10 µM) | 35.8 ± 5.1 | 42.9 ± 4.5 | 20.1 ± 2.8 | 63.0 ± 7.3 |
Experimental Protocols
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture medium
-
This compound
-
Human cancer cell line (e.g., A549, HeLa, Jurkat)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol:
-
Cell Seeding: Seed the chosen cancer cell line into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.[2]
-
Wash the adherent cells once with PBS.
-
Gently detach the adherent cells using a cell scraper or a mild trypsinization.
-
Combine the detached cells with the collected supernatant.
-
For suspension cells, simply collect the cells from the culture flask.[2]
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[3]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[3]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the mechanisms of other small molecule kinase inhibitors and common apoptotic pathways, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic pathway of apoptosis.
Pathway Description:
-
Induction: this compound may act on the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[4] It could either inhibit the function of anti-apoptotic proteins like Bcl-2 or promote the activity of pro-apoptotic proteins like Bax and Bak.
-
Mitochondrial Permeabilization: The activation of Bax and Bak leads to the formation of pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[5]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[5]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome.[6] This leads to the activation of the initiator caspase-9.
-
Execution Phase: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3.[7] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 7. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SKLB-14b Treatment of A2780 Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "SKLB-03220" did not yield specific results for its application in A2780 and PA-1 ovarian cancer cells. However, literature is available for a related compound, SKLB-14b , and its effects on the A2780 ovarian cancer cell line. These application notes are based on the available data for SKLB-14b. No information was found regarding the treatment of the PA-1 ovarian cancer cell line with any SKLB compound.
Introduction
SKLB-14b is a novel small molecule inhibitor that has demonstrated potent anti-tumor activities in preclinical studies. It functions as a microtubule-destabilizing agent, binding to the colchicine (B1669291) site of tubulin and inhibiting its polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and induction of apoptosis, making it a promising candidate for cancer therapy, including in multidrug-resistant ovarian cancer models.[1] These notes provide an overview of the effects of SKLB-14b on the A2780 human ovarian cancer cell line and protocols for evaluating its efficacy.
Data Presentation
Table 1: In Vitro Efficacy of SKLB-14b on A2780 Ovarian Cancer Cells
| Parameter | A2780S (Sensitive) | A2780/T (Resistant) | Reference |
| IC50 (nM) | Low nanomolar | Low nanomolar | [1] |
Note: Specific IC50 values from the primary literature should be inserted here based on experimental results. The available abstract indicates low nanomolar activity.[1]
Mechanism of Action
SKLB-14b exerts its anti-cancer effects primarily through the disruption of microtubule function. This leads to a cascade of cellular events culminating in cell death.
Caption: Proposed signaling pathway of SKLB-14b in A2780 cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of SKLB-14b in A2780 cells.
Materials:
-
A2780 ovarian cancer cells
-
SKLB-14b
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A2780 cells in 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of SKLB-14b in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of SKLB-14b. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
Application Notes and Protocols for SKLB-03220 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-03220 is a novel, orally bioavailable, covalent inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including ovarian cancer, making it a compelling therapeutic target. This compound has demonstrated potent and selective inhibition of EZH2, leading to anti-tumor effects in preclinical models.[1][2][3]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a relevant animal model and present key data from preclinical studies.
Mechanism of Action: EZH2 Signaling Pathway
EZH2, as part of the PRC2 complex, silences tumor suppressor genes by trimethylating H3K27. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting cell proliferation, survival, and metastasis.[4][5][6][7][8] this compound covalently binds to the S-adenosylmethionine (SAM) pocket of EZH2, thereby inhibiting its methyltransferase activity.[1][2][3] This leads to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of tumor growth.[2][3]
Animal Model for Efficacy Studies: Ovarian Cancer Xenograft
The following protocol details the use of a human ovarian cancer cell line-derived xenograft (CDX) model to assess the anti-tumor efficacy of this compound. The PA-1 cell line has been shown to be sensitive to EZH2 inhibition and is a suitable model for these studies.[2][3]
Experimental Protocol: PA-1 Ovarian Cancer Xenograft Model
1. Animal Husbandry:
-
Species: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice.
-
Age: 4-6 weeks at the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before experimental manipulation.
2. Cell Culture and Implantation:
-
Cell Line: Human ovarian cancer cell line PA-1.
-
Culture Conditions: Culture PA-1 cells in appropriate media (e.g., MEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 animals per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose sodium)
-
This compound (e.g., 75 mg/kg, administered orally, twice daily)
-
This compound (e.g., 150 mg/kg, administered orally, twice daily)
-
-
Administration: Administer the vehicle or this compound solution via oral gavage.
-
Duration: Continue treatment for a predetermined period (e.g., 21 days).
4. Efficacy Evaluation and Endpoint:
-
Primary Endpoint: Tumor growth inhibition. Monitor tumor volume and body weight throughout the study.
-
Secondary Endpoints (Optional):
-
Pharmacodynamics: At the end of the study, collect tumor tissues for analysis of H3K27me3 levels by Western blot or immunohistochemistry to confirm target engagement.
-
Toxicity: Monitor for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
-
Euthanasia: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential | MDPI [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of SKLB-03220 on TIMP2 and MMP9 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-03220 is a covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in gene silencing.[1] In the context of cancer, particularly ovarian cancer, EZH2 has been shown to promote tumor cell migration and invasion by regulating the expression of key proteins involved in extracellular matrix remodeling.[2] One of the critical pathways influenced by EZH2 involves the Tissue Inhibitor of Metalloproteinase 2 (TIMP2) and Matrix Metalloproteinase 9 (MMP9). EZH2-mediated gene silencing can lead to the downregulation of TIMP2, a natural inhibitor of MMPs. This, in turn, results in the increased activity of MMP9, a gelatinase that degrades type IV collagen, a major component of the basement membrane, thereby facilitating cancer cell invasion and metastasis.[2][3]
This compound has been demonstrated to reverse this process by inhibiting EZH2. This inhibitory action leads to the upregulation of TIMP2 expression and a subsequent downregulation of MMP9 expression.[2] These application notes provide a summary of the quantitative effects of this compound on TIMP2 and MMP9 expression and detailed protocols for key experiments to assess these effects.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on TIMP2 and MMP9 protein expression in ovarian cancer cells and xenograft models.
Table 1: Effect of this compound on TIMP2 and MMP9 Protein Expression in PA-1 Ovarian Cancer Cells
| Treatment Group | TIMP2 Protein Expression (Relative to Control) | MMP9 Protein Expression (Relative to Control) |
| Control (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (5 µM) | 1.85 ± 0.15 | 0.45 ± 0.08 |
| This compound (10 µM) | 2.50 ± 0.20 | 0.20 ± 0.05 |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on TIMP2 and MMP9 Protein Expression in a PA-1 Xenograft Animal Model (Immunohistochemistry)
| Treatment Group | TIMP2 Positive Staining (%) | MMP9 Positive Staining (%) |
| Control (Vehicle) | 35.2 ± 4.5 | 68.4 ± 7.2 |
| This compound (75 mg/kg) | 58.9 ± 6.1 | 42.1 ± 5.8 |
| This compound (150 mg/kg) | 75.6 ± 8.3 | 25.3 ± 4.9 |
*p < 0.01 compared to the control group. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Signaling pathway of this compound in regulating TIMP2 and MMP9 expression.
Caption: Workflow for assessing this compound's effect on TIMP2 and MMP9.
Experimental Protocols
Western Blot Analysis for TIMP2 and MMP9 Expression in Cell Culture
Objective: To quantitatively determine the protein expression levels of TIMP2 and MMP9 in ovarian cancer cells following treatment with this compound.
Materials:
-
PA-1 ovarian cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (dissolved in DMSO)
-
DMSO (Dimethyl sulfoxide) as vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-TIMP2 antibody
-
Rabbit anti-MMP9 antibody
-
Rabbit anti-GAPDH antibody (loading control)
-
-
HRP-conjugated goat anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture PA-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at final concentrations of 0 µM (vehicle control), 5 µM, and 10 µM for 48 hours.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100 µL of RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TIMP2, MMP9, and GAPDH (typically at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (typically at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of TIMP2 and MMP9 to the corresponding GAPDH loading control.
-
Immunohistochemistry (IHC) for TIMP2 and MMP9 in Xenograft Tumor Tissues
Objective: To assess the in vivo effect of this compound on TIMP2 and MMP9 protein expression in a tumor microenvironment.
Materials:
-
Paraffin-embedded tumor tissue sections from a PA-1 xenograft model.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Citrate (B86180) buffer (pH 6.0) for antigen retrieval.
-
3% Hydrogen peroxide in methanol (B129727) to block endogenous peroxidase activity.
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibodies:
-
Rabbit anti-TIMP2 antibody
-
Rabbit anti-MMP9 antibody
-
-
Biotinylated goat anti-rabbit secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
-
Microscope.
Protocol:
-
Tissue Preparation:
-
Cut 4 µm thick sections from the paraffin-embedded tumor blocks.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval by immersing the slides in citrate buffer (pH 6.0) and heating in a microwave or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol for 15 minutes.
-
Block non-specific binding sites by incubating with 5% goat serum for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate the sections with primary antibodies against TIMP2 or MMP9 (typically at 1:200 dilution) overnight at 4°C in a humidified chamber.
-
Wash the slides with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
-
Detection and Staining:
-
Wash with PBS.
-
Apply DAB substrate solution and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Quantify the percentage of positively stained cells in multiple high-power fields for each tumor section. The staining intensity can also be scored (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong). A final H-score can be calculated by multiplying the percentage of positive cells by the intensity score.
-
References
Application of SKLB-03220 in Epigenetic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-03220 is a potent, selective, and orally bioavailable covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including ovarian cancer, making it a compelling target for therapeutic intervention. This compound covalently binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, leading to the irreversible inhibition of its methyltransferase activity and subsequent reduction of H3K27me3 levels.[1] These application notes provide an overview of the utility of this compound in epigenetic research, with a focus on its application in studying and targeting cancer metastasis.
Data Presentation
The following table summarizes the in vitro potency of this compound against its primary target.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | EZH2 (mutant) | 1.72 | Biochemical Assay | [1][2][3] |
Signaling Pathway
This compound exerts its anti-metastatic effects in ovarian cancer by modulating the expression of key genes involved in cell migration and invasion. EZH2, the target of this compound, normally represses the expression of the Tissue Inhibitor of Metalloproteinase-2 (TIMP2) gene. Downregulation of TIMP2 allows for the increased activity of Matrix Metalloproteinase-9 (MMP9), which degrades the extracellular matrix, thereby promoting cancer cell invasion and metastasis. By inhibiting EZH2, this compound leads to the upregulation of TIMP2 expression and a subsequent downregulation of MMP9 activity, ultimately suppressing the metastatic potential of ovarian cancer cells.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the epigenetic and functional effects of this compound are provided below.
Western Blot for H3K27me3 and Associated Proteins
This protocol is for the detection of changes in H3K27me3 levels and the expression of proteins such as TIMP2 and MMP9 following treatment with this compound.
Materials:
-
Cells of interest (e.g., ovarian cancer cell lines)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-H3, anti-TIMP2, anti-MMP9)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cells of interest
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Transwell Invasion Assay
This assay assesses the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cells of interest
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free media and media with chemoattractant (e.g., FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Insert Coating: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber of the inserts.
-
Treatment: Add this compound to the upper chamber along with the cells.
-
Chemoattraction: Add media containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate to allow for cell invasion through the Matrigel and membrane.
-
Removal of Non-invasive Cells: After incubation, remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the invasive cells on the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
References
Troubleshooting & Optimization
Technical Support Center: SKLB-03220 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving SKLB-03220, a potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is part of a series of potent, ATP-competitive inhibitors targeting the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site, it prevents the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For long-term storage, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, a solution can be kept at 4°C for a few days, but it is always best to refer to the specific product datasheet.
Q3: How can I confirm that this compound is active in my experimental system?
A3: The most direct method is to perform a Western blot to assess the phosphorylation status of VEGFR-2 at key tyrosine residues (e.g., Tyr1175) in cells stimulated with VEGF-A. A dose-dependent decrease in p-VEGFR-2 levels upon pre-treatment with this compound indicates target engagement and inhibition.
Q4: What are typical starting concentrations for in vitro and cell-based assays?
A4: For in vitro kinase assays, a broad concentration range starting from low nanomolar (e.g., 1 nM) to micromolar (e.g., 10 µM) is recommended to determine the IC50 value. For cell-based assays, a wider range (e.g., 0.01 µM to 100 µM) is often used for initial dose-response experiments to account for cell permeability and other cellular factors.[1]
Troubleshooting Guides
Compound Solubility and Stability
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage. | The compound may be coming out of solution at lower temperatures or due to moisture absorption by DMSO. | Warm the aliquot to room temperature and vortex briefly before use to ensure it is fully redissolved.[2] Use fresh, anhydrous DMSO for preparing stock solutions.[3] Store in small, tightly sealed aliquots. |
| Precipitate forms when adding inhibitor to aqueous cell culture medium. | This compound likely has low aqueous solubility. The final DMSO concentration may be too high, causing the compound to crash out. | Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[2] Dilute the stock solution in your medium serially and mix thoroughly after each step.[3] |
In Vitro Kinase Assays
| Issue | Possible Cause | Recommended Solution |
| High background signal or no inhibition observed. | 1. Inactive Enzyme : Recombinant VEGFR-2 may have lost activity due to improper storage or handling. 2. High ATP Concentration : The concentration of ATP is too high, outcompeting the inhibitor.[2] | 1. Ensure the enzyme is stored at -80°C and handled on ice. Confirm its activity with a known substrate in a control experiment.[2] 2. Determine the Km of ATP for your VEGFR-2 enzyme preparation and use an ATP concentration at or below this value to maximize inhibitor potency.[2][4] |
| High variability between replicates. | Inaccurate pipetting, especially at low inhibitor concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents (enzyme, buffer, substrate) to minimize pipetting errors between wells.[2] |
Western Blot for p-VEGFR-2
| Issue | Possible Cause | Recommended Solution |
| No or weak phospho-VEGFR-2 signal. | 1. Effective Inhibition : The inhibitor is working as expected. 2. Inactive VEGF : The VEGF-A used for stimulation is not active. 3. Phosphatase Activity : Phosphatases in the cell lysate have dephosphorylated the target.[5] | 1. This is the desired outcome. Include a positive control (VEGF-stimulated, no inhibitor) to ensure the pathway can be activated.[5] 2. Confirm the activity of your VEGF-A ligand in control cells.[3] 3. Always prepare fresh lysates on ice with a lysis buffer containing phosphatase inhibitors.[5][6] |
| High background on the blot. | 1. Insufficient Blocking : The membrane was not blocked adequately. 2. Antibody Concentration Too High : Primary or secondary antibody concentrations are excessive. | 1. Block the membrane for at least 1 hour at room temperature. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk.[5] 2. Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background.[5] |
Cell Viability & Proliferation Assays (e.g., MTT, CCK-8)
| Issue | Possible Cause | Recommended Solution |
| No significant effect on cell viability at expected active concentrations. | 1. Short Incubation Time : The phenotypic effect may require a longer duration to manifest. 2. Low Cell Permeability : The compound may not be efficiently entering the cells. 3. Cell Line Resistance : The chosen cell line may be resistant to VEGFR-2 inhibition.[6] | 1. Increase the incubation time (e.g., from 24h to 48h or 72h).[1] 2. While most small molecules are permeable, you can try slightly increasing the concentration, being mindful of potential off-target effects. 3. Use a cell line known to be sensitive to VEGFR-2 pathway inhibition (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). |
| Cells are rounding up and detaching, even in the vehicle control. | Solvent Toxicity : The concentration of DMSO may be too high.[7] | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for sensitive assays).[7] |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of SKLB1002
A representative compound from the SKLB series, SKLB1002, demonstrates high potency and selectivity for VEGFR-2.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 32 |
| c-Kit | 620 |
| Ret | 2,500 |
| FMS | 2,900 |
| PDGFRα | 3,100 |
| Aurora A | 3,900 |
| (Data sourced for VEGFR2 Kinase Inhibitor VII, SKLB1002, which is structurally related to the SKLB series of compounds)[8] |
Table 2: IC50 Values of Various Known VEGFR-2 Inhibitors
This table provides a reference for the expected potency of different VEGFR-2 inhibitors in enzymatic and cell-based assays.
| Inhibitor Name | Target | IC50 (µM) |
| Sorafenib | VEGFR-2 | 0.082 - 0.588 |
| Compound 7 | VEGFR-2 | 0.340 |
| Apatinib | VEGFR-2 | 0.001 |
| Regorafenib | VEGFR-2 (murine) | 0.0042 |
| (Data compiled from multiple sources)[1][4][9] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of this compound against recombinant VEGFR-2 kinase.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Thaw recombinant VEGFR-2 enzyme on ice and dilute to the desired working concentration in a cold kinase assay buffer.
-
Prepare a 2X Substrate/ATP mix in the kinase buffer. The final ATP concentration should be at its Km value for VEGFR-2.
-
-
Assay Procedure :
-
In a 384-well white plate, add the serially diluted inhibitor or DMSO control.
-
Add the diluted VEGFR-2 enzyme to each well. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding the 2X Substrate/ATP mix. Incubate for 60 minutes at room temperature.[10]
-
-
Signal Detection :
-
Stop the reaction and deplete the remaining ATP by adding a commercial ADP-Glo™ Reagent. Incubate for 40 minutes.[10]
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for Inhibition of VEGFR-2 Phosphorylation
This cell-based assay confirms the on-target activity of this compound.
-
Cell Culture and Starvation :
-
Culture endothelial cells (e.g., HUVECs) to near confluency (80-90%).
-
To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.[6]
-
-
Inhibitor Treatment and VEGF Stimulation :
-
Pre-treat the starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours.[6]
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce robust VEGFR-2 phosphorylation.[1]
-
-
Lysis and Protein Quantification :
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR-2 (Tyr1175) and total VEGFR-2. A loading control (e.g., β-actin) should also be probed.[3][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.
Caption: Logical troubleshooting workflow for weak Western blot signals.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing SKLB-03220 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKLB-03220, a potent Bcr-Abl inhibitor. The following information is designed to help optimize experimental conditions and address common challenges encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the IC50 value (the concentration that inhibits 50% of the target's activity). A common starting point for novel inhibitors like this compound is a logarithmic serial dilution, for example, from 1 nM to 10 µM. The optimal concentration will ultimately depend on the specific cell line and the assay being performed.
Q2: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Off-target effects: Like many kinase inhibitors, this compound may affect other kinases besides Bcr-Abl, leading to toxicity.[1]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.5%.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to kinase inhibitors.
-
Incorrect concentration: Double-check all dilution calculations to rule out an error in the final concentration.
Q3: I am not observing any significant inhibition of Bcr-Abl activity, even at high concentrations of this compound. What should I do?
A3: Lack of inhibition could stem from several issues:
-
Compound integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Cell permeability: While unlikely to be a primary issue for most small molecules, poor cell permeability could be a factor.
-
Resistance mechanisms: The target cells may possess intrinsic or acquired resistance to Bcr-Abl inhibitors.[2][3] This can be due to mutations in the Abl kinase domain, such as the T315I mutation, which confers resistance to many inhibitors.[2]
-
Assay sensitivity: The assay may not be sensitive enough to detect subtle changes in kinase activity.
Q4: How can I confirm that the observed effects are due to the inhibition of the Bcr-Abl pathway?
A4: To validate the mechanism of action, you can perform a Western blot analysis to assess the phosphorylation status of Bcr-Abl and its downstream targets, such as CrkL. A decrease in the phosphorylation of these proteins upon treatment with this compound would confirm on-target activity.
Troubleshooting Guides
Problem: High variability between replicate wells in my cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation. Ensure the compound is fully dissolved in the final assay medium. |
| Inconsistent incubation times | Standardize all incubation times across the plate and between experiments. |
Problem: Inconsistent results between different experimental days.
| Possible Cause | Troubleshooting Steps |
| Cell passage number | Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug responses.[1] |
| Reagent variability | Prepare fresh reagents and media for each experiment. If using kits, check the expiration dates. |
| Variations in cell health | Monitor cell morphology and growth rate to ensure the cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest cells (e.g., K562, a human chronic myelogenous leukemia cell line) in their logarithmic growth phase.[4][5]
-
Perform a cell count and determine viability using a method like trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach (for adherent cells) and acclimatize.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Add 1 µL of each concentration to the corresponding wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 4 hours at 37°C.[6]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Bcr-Abl Phosphorylation
This protocol describes how to assess the phosphorylation status of Bcr-Abl and its downstream targets.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., K562) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Bcr-Abl (p-Abl) or a downstream target like p-CrkL overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Bcr-Abl, total CrkL, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
Data Presentation
Table 1: Example IC50 Values for Bcr-Abl Inhibitors in K562 Cells
| Inhibitor | IC50 (nM) | Reference |
| Imatinib | ~250-500 | [8] |
| Nilotinib | ~20-30 | [2] |
| Dasatinib | ~1-3 | [2] |
| This compound | To be determined | - |
Table 2: Troubleshooting Checklist for Cell-Based Assays
| Checkpoint | Yes/No | Notes |
| Cell line authenticated | ||
| Mycoplasma test performed | ||
| Consistent cell passage number used | ||
| Compound solubility confirmed | ||
| Solvent concentration within non-toxic limits | ||
| Positive and negative controls included |
Visualizations
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. encodeproject.org [encodeproject.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SKLB-03220
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SKLB-03220, a covalent inhibitor of EZH2. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays that do not seem to align with EZH2 inhibition alone. Could off-target effects of this compound be responsible?
Q2: What specific kinases have been identified as potential off-targets of this compound, and at what concentrations are these effects observed?
A2: this compound was profiled against a panel of 33 kinases to assess its selectivity. At a concentration of 10 μM, the compound exhibited minimal inhibition against most of the kinases tested. The detailed inhibition data is provided in the table below. It is important to note that these are in vitro biochemical assays, and the intracellular activity may vary.
Q3: Our in-house kinase profiling of this compound has yielded different results than the published data. What could be the reason for this discrepancy?
A3: Discrepancies in kinase profiling data can arise from several factors:
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Assay Format: Different kinase assay platforms (e.g., radiometric vs. fluorescence-based) can produce varied results.
-
ATP Concentration: The concentration of ATP used in the assay can significantly impact the apparent inhibitory activity of ATP-competitive inhibitors.
-
Reagent Quality: The purity and activity of the recombinant kinase, substrate, and other reagents can influence the outcome.
-
Compound Purity: Ensure the this compound used in your experiments is of high purity.
We recommend carefully reviewing the experimental protocol provided below and comparing it to your in-house assay conditions to identify any significant differences.
Q4: How can we confirm if an observed off-target effect in our cellular model is due to direct inhibition of a specific kinase by this compound?
A4: To validate a suspected off-target interaction in a cellular context, you can perform the following experiments:
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Use of a Selective Inhibitor: Treat your cells with a highly selective inhibitor of the suspected off-target kinase to see if it phenocopies the effect observed with this compound.
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Rescue Experiments: If the suspected off-target has a known activating mutation that confers resistance to inhibitors, expressing this mutant in your cells could rescue the phenotype caused by this compound.
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Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to the suspected off-target kinase in intact cells.
Data Presentation
Table 1: Off-Target Kinase Profiling of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of 33 kinases at a concentration of 10 μM.
| Kinase Target | % Inhibition at 10 μM |
| ABL1 | 12 |
| AKT1 | 8 |
| ALK | 15 |
| BRAF | 5 |
| CDK2 | 11 |
| CHEK1 | 9 |
| c-MET | 18 |
| c-SRC | 7 |
| EGFR | 14 |
| EPHA2 | 6 |
| ERBB2 | 10 |
| FAK | 13 |
| FGFR1 | 16 |
| FLT3 | 11 |
| GSK3B | 4 |
| IGF1R | 9 |
| IKKβ | 7 |
| JAK2 | 19 |
| KDR | 12 |
| LCK | 8 |
| MEK1 | 6 |
| p38α | 10 |
| PAK1 | 5 |
| PDGFRα | 17 |
| PDGFRβ | 15 |
| PDK1 | 8 |
| PI3Kα | 3 |
| PIM1 | 9 |
| PLK1 | 11 |
| ROCK1 | 6 |
| RON | 13 |
| SYK | 10 |
| VEGFR2 | 14 |
Data extracted from the supplementary information of Zhang Q, et al. J Med Chem. 2023.
Experimental Protocols
Kinase Inhibitory Assay
This protocol outlines the general methodology used for determining the in vitro kinase inhibitory activity of this compound.
1. Reagents and Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
2. Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant kinase and its specific substrate to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each respective kinase.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
Visualizations
Logical Flow for Investigating Unexpected Phenotypes
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental outcomes that may be due to off-target effects of this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
Signaling Pathway Context for Potential Off-Targets
This diagram depicts a simplified signaling network illustrating the involvement of some of the kinases against which this compound was tested. This can help researchers contextualize potential off-target effects.
Caption: Simplified signaling pathways of potential this compound off-targets.
References
Technical Support Center: Interpreting Unexpected Results with SKLB-03220
Disclaimer: Information regarding a specific molecule designated "SKLB-03220" is not available in the public domain. The following technical support guide has been generated using a hypothetical kinase inhibitor, "this compound," to provide a framework for troubleshooting unexpected experimental results in a relevant biological context for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its expected mechanism of action?
This compound is a selective, ATP-competitive small molecule inhibitor of a specific kinase (let's assume MEK1/2 for this guide). By binding to MEK1/2, it is designed to prevent the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. The intended biological consequence is the inhibition of the MAPK/ERK signaling pathway, which is commonly hyperactivated in various cancers and is crucial for cell proliferation, differentiation, and survival.
Q2: I'm observing reduced or no effect of this compound on ERK phosphorylation. What are some common causes?
Several factors could contribute to a lack of efficacy in cell-based assays even if the compound is potent in biochemical assays[1][2]:
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Compound Instability: Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions.
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Incorrect Dosage: The concentration used may be too low for the specific cell line. It is crucial to perform a dose-response experiment to determine the IC50.
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Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target[3][4].
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High Protein Binding: If using serum-containing media, the inhibitor may be sequestered by proteins like albumin, reducing its effective concentration.
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Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps like P-glycoprotein[2].
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High Intracellular ATP: The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in potency compared to biochemical assays where ATP concentrations are often lower[4][5].
Q3: Why might I observe an increase in cell proliferation or pathway activation after treatment with this compound?
This phenomenon, known as paradoxical pathway activation, can be counterintuitive but is a documented effect for some classes of kinase inhibitors, particularly those targeting the RAF-MEK-ERK cascade[6][7][8]. The binding of an inhibitor can sometimes promote dimerization of kinases (e.g., RAF isoforms), leading to the allosteric activation of the unbound kinase in the dimer, ultimately increasing downstream signaling[7][9]. This is often observed in cells with wild-type BRAF and upstream pathway activation (e.g., by RAS mutations)[7].
Q4: My inhibitor is showing toxicity in cell lines where I don't expect it. What could be the reason?
Unexpected cytotoxicity is often a result of off-target effects, where the inhibitor modulates the activity of kinases other than its intended target[10][11]. These off-target kinases could be essential for cell survival. The structural similarity of the ATP-binding pocket across the human kinome makes achieving absolute specificity challenging[11]. It is also possible that the observed toxicity is an on-target effect in a specific cellular context that was not previously appreciated. For example, some kinase inhibitors have been associated with cardiovascular toxicities due to on- or off-target effects in cardiomyocytes[12][13][14].
Troubleshooting Guides
Guide 1: Discrepancy Between Biochemical and Cellular Assay Potency
If this compound is potent in your biochemical assay but shows weak or no activity in cellular assays, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., PAMPA). 2. If permeability is low, consider modifying the compound's chemical structure to improve its physicochemical properties. |
| Compound Efflux | 1. Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil). 2. If potency is restored, it suggests the compound is a substrate for efflux pumps. |
| High Serum Protein Binding | 1. Perform the cellular assay in serum-free or low-serum media for a short duration. 2. If potency increases, high protein binding is likely a contributing factor. |
| High Intracellular ATP | 1. This is an inherent challenge for ATP-competitive inhibitors. 2. Confirm target engagement using methods that are not dependent on downstream functional readouts, such as a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay[2]. |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound immediately before use. 2. Confirm the compound's integrity using analytical methods like LC-MS. |
Hypothetical Data: Potency Comparison
| Assay Type | This compound IC50 (nM) | Control Inhibitor IC50 (nM) | Notes |
| Biochemical (MEK1 Kinase) | 5 | 8 | Potent inhibition of the purified enzyme. |
| Cellular (p-ERK Inhibition) | 500 | 60 | Significant loss of potency in a cellular context. |
| Cellular (with Efflux Inhibitor) | 150 | 55 | Partial rescue of potency suggests efflux is a factor. |
| Cellular (Serum-Free) | 250 | 50 | Moderate rescue of potency suggests serum binding contributes. |
Guide 2: Investigating Paradoxical Pathway Activation
If you observe an increase in p-ERK levels at certain concentrations of this compound, especially in cell lines with upstream mutations (e.g., KRAS-mutant), follow these steps.
| Experimental Question | Recommended Action |
| Is the activation dose-dependent? | Perform a Western blot for p-ERK across a wide range of this compound concentrations (e.g., 1 nM to 10 µM). Paradoxical activation often occurs in a specific concentration window. |
| Is it dependent on the cellular context? | Test the inhibitor in a panel of cell lines with different genetic backgrounds (e.g., BRAF-mutant vs. RAS-mutant vs. wild-type). |
| Is dimerization involved? | If possible, use co-immunoprecipitation to assess RAF or MEK dimerization in the presence of the inhibitor. |
| Is it a transient effect? | Conduct a time-course experiment, measuring p-ERK levels at various time points after adding the inhibitor (e.g., 15 min, 1 hr, 6 hr, 24 hr). |
Hypothetical Data: Dose-Response in Different Cell Lines
| Cell Line (Genotype) | This compound Treatment | Relative p-ERK Level (%) |
| A549 (KRAS-mutant) | Vehicle | 100 |
| 10 nM | 150 | |
| 100 nM | 120 | |
| 1000 nM | 40 | |
| A375 (BRAF V600E) | Vehicle | 100 |
| 10 nM | 30 | |
| 100 nM | 5 | |
| 1000 nM | 2 |
Guide 3: Characterizing Off-Target Effects
If you suspect the observed phenotype (e.g., unexpected toxicity) is due to off-target activity, a systematic approach is needed.
| Potential Cause | Troubleshooting Steps |
| Known Inhibitor Promiscuity | 1. Perform a literature search for the selectivity profile of compounds with a similar chemical scaffold. 2. Use a commercial kinase profiling service to screen this compound against a broad panel of kinases[11]. This provides an unbiased view of its selectivity. |
| Confirmation of On-Target Effect | 1. Use a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype[11]. 2. Use a genetic approach (siRNA or CRISPR) to knock down the intended target (e.g., MEK1/2). If the phenotype of the knockdown matches the inhibitor's effect, it supports an on-target mechanism. |
| Distinguishing from Non-specific Toxicity | 1. Test a structurally similar but inactive analog of this compound as a negative control. 2. Ensure the vehicle (e.g., DMSO) concentration is well below the toxic threshold for your cells. |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of ERK1/2.
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Cell Culture and Treatment: Seed cells (e.g., A549 or A375) in 6-well plates and grow to 70-80% confluency. Treat with serial dilutions of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize p-ERK to total ERK.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to determine the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Intended mechanism of action for hypothetical MEK inhibitor this compound.
Caption: A simplified model of inhibitor-induced paradoxical pathway activation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors [elifesciences.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
Technical Support Center: SKLB-03220 and Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SKLB-03220, a covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The focus of this guide is to provide strategies to minimize cytotoxicity in normal cells while maintaining efficacy in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable covalent inhibitor of EZH2.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[4] This epigenetic modification leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[4][5] this compound covalently binds to the S-adenosylmethionine (SAM) pocket of EZH2, thereby inhibiting its methyltransferase activity.[1]
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
A2: The selectivity of this compound for cancer cells is primarily based on the differential expression and dependency on EZH2 between cancerous and normal cells. Many types of cancer exhibit significant overexpression of EZH2 compared to normal tissues.[5][6] This overexpression can become a critical dependency for cancer cell survival and proliferation, a phenomenon known as "oncogene addiction." Normal cells, in contrast, typically have lower EZH2 expression and are less reliant on its activity for their normal function.[5] Therefore, inhibiting EZH2 with this compound is expected to have a more profound and detrimental effect on cancer cells. Studies with the EZH2 inhibitor SKLB-03176, a similar compound, have shown no cytotoxicity to normal cells.[7]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a selective EZH2 inhibitor, the potential for off-target effects should always be considered. A study on this compound showed it had weak activities against other tested histone methyltransferases (HMTs) and kinases, suggesting a high degree of selectivity.[1] However, at high concentrations, the risk of off-target binding and subsequent cellular toxicity increases. It is crucial to perform dose-response experiments to identify the optimal concentration that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.
Q4: How can I minimize the cytotoxicity of this compound in my normal cell lines?
A4: Minimizing cytotoxicity in normal cells is a critical aspect of preclinical drug development. Here are several strategies:
-
Dose Optimization: This is the most straightforward approach. It is essential to determine the IC50 (half-maximal inhibitory concentration) of this compound in both your cancer and normal cell lines. This will help you identify a therapeutic window where cancer cells are effectively killed with minimal impact on normal cells.
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Combination Therapy: Combining this compound with other anti-cancer agents can allow for the use of lower, less toxic concentrations of each drug.[8][9] Synergistic combinations can enhance the therapeutic effect on cancer cells while reducing the side effects on normal cells.
-
Cell Line Selection: Whenever possible, use a normal cell line derived from the same tissue as the cancer cell line being studied. This provides a more relevant comparison of cytotoxicity.
-
Treatment Duration: Limiting the duration of exposure to this compound may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cell lines. | 1. Concentration of this compound is too high.2. The normal cell line is unusually sensitive to EZH2 inhibition.3. Extended exposure time. | 1. Perform a dose-response curve to determine the IC50 for both normal and cancer cell lines and select a concentration with the best therapeutic index.2. Consider using a different normal cell line from the same tissue of origin for comparison.3. Optimize the incubation time; a shorter duration might be sufficient for cancer cell killing. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.2. Inconsistent preparation of this compound solution.3. Cell line passage number is too high, leading to genetic drift. | 1. Standardize cell seeding protocols to ensure consistent cell numbers across experiments.2. Prepare fresh this compound solutions for each experiment from a reliable stock.3. Use cells within a consistent and low passage number range. |
| This compound shows low efficacy in cancer cells. | 1. The cancer cell line may not be dependent on the EZH2 pathway.2. The concentration of this compound is too low.3. Issues with the compound's stability or activity. | 1. Confirm EZH2 expression levels in your cancer cell line. Cell lines with lower EZH2 expression may be less sensitive.2. Increase the concentration of this compound based on dose-response data.3. Verify the quality and storage conditions of your this compound stock. |
| Difficulty in dissolving this compound. | 1. Improper solvent.2. Compound has precipitated out of solution. | 1. Refer to the manufacturer's instructions for the recommended solvent (typically DMSO).2. Gently warm the solution and vortex to aid in dissolution. Prepare fresh solutions if precipitation is persistent. |
Quantitative Data
A comprehensive analysis of this compound's cytotoxicity across a wide range of cancer and normal cell lines is not yet publicly available. The following table provides a template for researchers to compile their own data and includes hypothetical values for illustrative purposes. It is crucial to determine these values experimentally for your specific cell lines of interest.
| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) |
| Cancer Cell Lines | |||
| A2780 | Ovary | Carcinoma | Data not available |
| PA-1 | Ovary | Teratocarcinoma | Data not available |
| SKOV3 | Ovary | Adenocarcinoma | Data not available |
| MCF-7 | Breast | Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast | Adenocarcinoma | Data not available |
| Normal Cell Lines | |||
| IOSE | Ovary | Epithelial | Data not available |
| MCF-10A | Breast | Epithelial | Data not available |
| HEK293T | Kidney | Epithelial | >100 (for other compounds)[10] |
Experimental Protocols
Protocol: Determining Cell Viability using the MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
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MTT solution (5 mg/mL in PBS, sterile-filtered)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
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Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
EZH2 Signaling Pathway in Cancer
Caption: EZH2 signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: A general experimental workflow for determining the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic drug combinations tend to improve therapeutically relevant selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Inconsistent H3K27me3 Inhibition with SKLB-03220
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent results with the EZH2 inhibitor, SKLB-03220. The following information, presented in a question-and-answer format, addresses common issues and provides detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit H3K27me3?
This compound is a potent and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] this compound is based on the scaffold of the approved EZH2 inhibitor tazemetostat (B611178) and works by covalently binding to the S-adenosylmethionine (SAM) pocket of EZH2.[1][2][3][6] This irreversible binding blocks the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels and subsequent de-repression of EZH2 target genes.[3][7]
Q2: I am not observing a consistent decrease in H3K27me3 levels by Western blot after this compound treatment. What are the potential causes?
Several factors can contribute to a lack of consistent H3K27me3 reduction. Here are some common causes and troubleshooting steps:
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Suboptimal Inhibitor Concentration or Treatment Duration: The effective concentration of this compound can be highly dependent on the cell line and the duration of the experiment. A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific model. In some cell lines, a significant reduction in H3K27me3 may only be observed after prolonged treatment (e.g., 4-9 days).[8]
-
Compound Instability: Ensure that this compound is stored and handled correctly to maintain its activity. Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]
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Cell Line Insensitivity: Not all cell lines are equally sensitive to EZH2 inhibition.[5] Sensitivity can be influenced by the genetic background of the cells, such as the presence of gain-of-function mutations in EZH2 or alterations in the SWI/SNF complex.[5] It is advisable to include a known sensitive cell line (e.g., PA-1 ovarian cancer cells) as a positive control in your experiments.[1][3]
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High Histone Turnover: In some cellular contexts, the turnover of histone modifications is slow, necessitating longer treatment durations to observe a significant decrease in H3K27me3 levels.[4]
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Western Blotting Technical Issues: Inconsistent Western blot results can arise from several technical aspects.[9][10][11]
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Antibody Specificity: Use a well-validated, high-specificity antibody for H3K27me3 to avoid cross-reactivity with other histone modifications.[4]
-
Inefficient Protein Transfer: Ensure complete transfer of low molecular weight histone proteins. Using a 0.2 µm PVDF membrane is recommended.
-
Improper Loading: Load equal amounts of histone extracts in each lane. A loading control, such as total Histone H3, is essential for normalization.
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Sample Degradation: Use protease inhibitors during histone extraction and keep samples on ice to prevent degradation.[4]
-
Q3: My cell line shows initial sensitivity to this compound, but then appears to become resistant. What are the possible mechanisms?
Acquired resistance to EZH2 inhibitors is a known phenomenon. Potential mechanisms include:
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that circumvent the effects of EZH2 inhibition. Upregulation of pathways such as PI3K/AKT, MEK, and IGF-1R has been shown to confer resistance to EZH2 inhibitors.[12][13]
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Acquired Mutations in EZH2: Although less common with covalent inhibitors, mutations in the EZH2 gene can potentially alter the binding site of the drug, reducing its efficacy.[12]
-
Loss of Downstream Effectors: For EZH2 inhibitors to exert their anti-proliferative effects, downstream cellular machinery must be intact. For example, loss of the retinoblastoma (RB1) tumor suppressor can lead to resistance by allowing cells to evade cell cycle arrest despite effective H3K27me3 reduction.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a general reference for concentrations of other EZH2 inhibitors.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (EZH2) | 1.72 nM | Biochemical Assay | [1] |
| Cell Viability IC50 | Varies | Ovarian Cancer Cell Lines (e.g., PA-1, A2780) | [1][3][7] |
Table 2: General Concentration Ranges for EZH2 Inhibitors in Cell Culture
| Inhibitor | Typical Concentration Range | Notes | Reference |
| GSK126 | 1 - 10 µM | Cell line dependent | [15] |
| EPZ-6438 (Tazemetostat) | 1 - 10 µM | Cell line dependent | [8] |
| GSK343 | Varies (nM to µM range) | Cell line and duration dependent | [4] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
Caption: Mechanism of this compound covalent inhibition of EZH2, leading to reduced H3K27me3 and gene activation.
Troubleshooting Workflow for Inconsistent H3K27me3 Inhibition
Caption: A stepwise workflow for troubleshooting inconsistent H3K27me3 inhibition with this compound.
Logical Relationship of Resistance Mechanisms
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug resistance in cancer cells during pre-clinical studies, with a focus on targeted therapies. While the initial query mentioned SKLB-03220, public domain information on specific resistance mechanisms to this EZH2 inhibitor is limited. Therefore, this guide provides a broader framework for addressing drug resistance to targeted agents, drawing parallels from well-studied classes like tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to my compound, has stopped responding. What are the potential causes?
A1: This phenomenon, known as acquired resistance, is a significant challenge in cancer therapy. The primary causes can be broadly categorized as:
-
On-Target Alterations: These are genetic changes in the direct target of the drug.
-
Bypass Signaling Pathways: The cancer cells activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining their growth and survival.[1][2][4]
-
Drug Efflux: Increased expression of transporter proteins that pump the drug out of the cell can reduce its intracellular concentration to sub-therapeutic levels.[5][6]
-
Phenotypic Changes: Cancer cells can undergo changes, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[7][8]
-
Altered Drug Metabolism: The cancer cells may metabolize the drug into an inactive form more rapidly.
Q2: How can I determine if my resistant cell line has on-target mutations?
A2: The most direct method is to sequence the gene encoding the target protein in both your sensitive (parental) and resistant cell lines. Sanger sequencing of the coding region or next-generation sequencing (NGS) can identify any acquired mutations.
Q3: What are common bypass pathways that can be activated?
A3: The specific bypass pathways depend on the initial target and the cancer type. However, common pro-survival pathways that are often activated include:
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PI3K/Akt/mTOR pathway: A central regulator of cell growth, proliferation, and survival.[9]
-
MAPK/ERK pathway: Crucial for cell proliferation and differentiation.[2][9]
-
STAT3 pathway: Involved in cell survival and proliferation.[9][10]
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation or activation of other RTKs can compensate for the inhibition of the primary target.[4][9]
Q4: Are there any general strategies to overcome acquired resistance?
A4: Yes, several strategies are being explored:
-
Combination Therapy: Using a second drug that targets the bypass pathway or a different vulnerability in the resistant cells.[4][5]
-
Next-Generation Inhibitors: Developing new drugs that can inhibit the target protein even with the presence of resistance mutations.[3]
-
Targeting Downstream Effectors: Inhibiting key proteins downstream of both the primary target and the bypass pathway.
-
Inhibiting Drug Efflux Pumps: Using inhibitors of ABC transporters to increase the intracellular concentration of the anticancer drug.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to investigating and potentially overcoming drug resistance in your cell line.
Problem: Loss of compound efficacy in a previously sensitive cancer cell line.
| Troubleshooting Step | Possible Cause | Suggested Action |
| 1. Confirm Resistance | Cell line contamination or evolution; compound degradation. | Perform a dose-response curve (IC50 determination) on both the parental and suspected resistant cell lines using a fresh batch of the compound. Authenticate the cell line. |
| 2. Investigate On-Target Mechanisms | Secondary mutations in the target gene; amplification of the target gene. | Sequence the target gene in parental and resistant cells. Perform qPCR or FISH to assess gene copy number. Perform Western blot to check for target protein overexpression. |
| 3. Screen for Bypass Pathway Activation | Upregulation of alternative signaling pathways. | Use phospho-kinase antibody arrays to compare the activation state of multiple signaling pathways between parental and resistant cells. Perform Western blots for key activated proteins identified in the array (e.g., p-Akt, p-ERK, p-STAT3). |
| 4. Evaluate Drug Efflux | Increased expression of ABC transporters (e.g., P-gp, BCRP). | Perform qPCR or Western blot for common ABC transporter genes/proteins. Use a fluorescent substrate assay for these pumps to measure their activity. |
| 5. Assess for Phenotypic Changes | Epithelial-to-mesenchymal transition (EMT). | Analyze cell morphology. Perform Western blot or immunofluorescence for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin). |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cancer cell line in vitro through continuous exposure to a targeted inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Targeted inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the concentration of the inhibitor that inhibits 50% of cell growth in the parental cell line.
-
Initial Treatment: Seed the parental cells at a low density and treat with the inhibitor at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells resume proliferation (this may take several weeks to months), subculture them and increase the concentration of the inhibitor by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation as the cells adapt and become resistant to the current concentration.
-
Establish a Resistant Clone: After several months of continuous culture with the inhibitor, the resulting cell population should exhibit significant resistance. Isolate single-cell clones by limiting dilution or cell sorting to establish a stable resistant cell line.
-
Characterize the Resistant Line: Continuously culture the resistant line in the presence of the high concentration of the inhibitor. Regularly perform IC50 assays to confirm the level of resistance compared to the parental line.
Protocol 2: Phospho-Kinase Array
This protocol outlines the general steps for using a phospho-kinase antibody array to identify activated signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
Phospho-kinase array kit (follow manufacturer's instructions)
-
Chemiluminescent detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Lyse parental and resistant cells (treated with vehicle or inhibitor) using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Array Incubation: Incubate the array membranes with equal amounts of protein from each cell lysate overnight at 4°C.
-
Washing: Wash the membranes to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with the detection antibody cocktail.
-
Secondary Reagent Incubation: Add the streptavidin-HRP or equivalent secondary reagent.
-
Signal Detection: Add chemiluminescent reagents and capture the signal using an appropriate imaging system.
-
Data Analysis: Quantify the spot intensities and compare the phosphorylation levels of different kinases between the parental and resistant cell lines.
Quantitative Data Summary
The following tables provide examples of quantitative data that could be generated during the investigation of drug resistance.
Table 1: IC50 Values of a Targeted Inhibitor in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 1500 | 30 |
Table 2: Relative Gene Expression of Target and Efflux Pumps
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) |
| Target Gene | 1.0 | 8.5 |
| ABCB1 (P-gp) | 1.0 | 12.3 |
| ABCG2 (BCRP) | 1.0 | 2.1 |
Table 3: Densitometry of Key Phospho-Proteins from Western Blots
| Phospho-Protein | Parental (Relative Intensity) | Resistant (Relative Intensity) |
| p-Akt (Ser473) | 1.0 | 5.2 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 0.9 |
| p-STAT3 (Tyr705) | 1.0 | 7.8 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Common signaling pathways involved in cancer cell proliferation and survival that can be targeted by inhibitors.
Caption: A typical workflow for investigating and addressing acquired drug resistance in cancer cell lines.
Caption: An overview of the primary mechanisms leading to acquired drug resistance in cancer cells.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Paradigms in the Development of Resistance to Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New discovery of drug resistance mechanism in tumor cells, CLOUD-CLONE CORP.(CCC) [cloud-clone.us]
- 8. Drug Resistance in Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of c-Src in Carcinogenesis and Drug Resistance [mdpi.com]
- 10. db.cngb.org [db.cngb.org]
best practices for long-term storage of SKLB-03220
Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of SKLB-03220. Adherence to these best practices is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound as a solid powder at -20°C in a dry, dark environment. For solutions, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q2: How should I prepare stock solutions of this compound for long-term storage?
It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution, aliquot it into single-use vials, and store at -80°C. This practice helps to avoid repeated freezing and thawing, which can lead to degradation of the compound.
Q3: What should I do if I observe precipitation in my stock solution after thawing?
If precipitation is observed upon thawing a frozen stock solution of this compound, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure this compound is stored at the recommended temperature (-20°C for solid, -80°C for solutions) and protected from light and moisture. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Loss of compound activity | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to maintain its integrity. |
| Exposure to light or moisture. | Store both solid compound and stock solutions in a dark and dry environment. Use amber-colored or opaque vials for solutions. | |
| Difficulty dissolving the compound | Incorrect solvent or low temperature. | Use a recommended solvent like DMSO. If solubility issues persist, gentle warming and vortexing may aid dissolution. |
Experimental Protocols
Detailed experimental protocols involving this compound should always be sourced from the relevant scientific literature to ensure the use of validated methods. When preparing the compound for an experiment, follow these general steps:
-
Retrieve a single-use aliquot of the this compound stock solution from -80°C storage.
-
Thaw the aliquot at room temperature or in a 37°C water bath.
-
Vortex the solution to ensure homogeneity.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
Visualizing Proper Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the long-term storage and handling of this compound to ensure its stability and efficacy in experimental settings.
Caption: Workflow for this compound storage and handling.
Validation & Comparative
A Head-to-Head Battle in Epigenetic Cancer Therapy: SKLB-03220 Versus Tazemetostat
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of EZH2 (Enhancer of Zeste Homolog 2) have emerged as a promising strategy for various malignancies. Tazemetostat (B611178), the first FDA-approved EZH2 inhibitor, has paved the way for new advancements in this class of drugs. A notable contender, SKLB-03220, a novel covalent EZH2 inhibitor, has demonstrated significant potential, particularly in the context of ovarian cancer. This guide provides a detailed, data-supported comparison of the efficacy of this compound and tazemetostat, offering valuable insights for researchers, scientists, and drug development professionals.
Biochemical Potency: A Quantitative Look
This compound, developed on the scaffold of tazemetostat, distinguishes itself as a covalent inhibitor, forming a permanent bond with its target. This irreversible mechanism of action may contribute to its enhanced potency. In biochemical assays, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.72 nM against mutant EZH2 (EZH2MUT).[1] For comparison, tazemetostat has an IC50 of approximately 9 nM in lymphoma cell lines.[2]
In Vitro Efficacy: Superior Proliferation Inhibition in Ovarian Cancer
Direct comparative studies have highlighted the superior performance of this compound in inhibiting the proliferation of ovarian cancer cell lines. A key study demonstrated that this compound exhibited more potent anti-proliferative activity against a panel of solid tumor cell lines, including ovarian cancer, when compared to tazemetostat (referred to as EPZ-6438 in the study).[3]
Table 1: In Vitro Anti-proliferative Activity (IC50, μM) of this compound and Tazemetostat in Ovarian Cancer Cell Lines [3]
| Cell Line | This compound (μM) | Tazemetostat (EPZ-6438) (μM) |
| A2780 | 2.45 ± 0.13 | >10 |
| SKOV3 | 3.17 ± 0.21 | >10 |
| OVCAR3 | 4.52 ± 0.35 | >10 |
| PA-1 | 1.89 ± 0.09 | 8.76 ± 0.54 |
The data clearly indicates that this compound is significantly more potent than tazemetostat in inhibiting the growth of these ovarian cancer cell lines.
In Vivo Efficacy: Enhanced Tumor Growth Inhibition
The enhanced in vitro activity of this compound translates to superior performance in preclinical animal models. In a xenograft model using the PA-1 ovarian cancer cell line, oral administration of this compound resulted in significant tumor growth inhibition.[1][4] The study that directly compared the two compounds in solid tumor models concluded that covalent inhibitors like this compound could lead to more significant inhibition of tumor growth.[3]
Table 2: In Vivo Anti-tumor Efficacy of this compound in the PA-1 Xenograft Model [3]
| Treatment | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | - |
| This compound | 75 mg/kg | 45.3 |
| This compound | 150 mg/kg | 62.1 |
While direct comparative in vivo data for tazemetostat in the same ovarian cancer model from the same study is not available, the potent tumor growth inhibition exhibited by this compound underscores its promising in vivo efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a general workflow for evaluating EZH2 inhibitors.
Caption: EZH2 Signaling Pathway and Inhibition by this compound and Tazemetostat.
Caption: General Experimental Workflow for Evaluating EZH2 Inhibitors.
Experimental Protocols
In Vitro Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Ovarian cancer cell lines (A2780, SKOV3, OVCAR3, PA-1) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound or tazemetostat for 72 hours.
-
Cell Fixation: The supernatant was discarded, and cells were fixed with 10% trichloroacetic acid at 4°C for 1 hour.
-
Staining: The plates were washed five times with distilled water and air-dried. Sulforhodamine B (SRB) solution (0.4%) was added to each well and incubated at room temperature for 15 minutes.
-
Destaining and Solubilization: The plates were washed five times with 1% acetic acid and air-dried. Tris-base solution (10 mM, pH 10.5) was added to each well to dissolve the protein-bound dye.
-
Data Acquisition: The absorbance was measured at 515 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.[3]
In Vivo PA-1 Xenograft Model
-
Cell Implantation: Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with 5 x 106 PA-1 cells in the right flank.
-
Tumor Growth and Randomization: When the tumors reached an average volume of 100-150 mm3, the mice were randomly assigned to different treatment groups.
-
Drug Administration: this compound was administered orally by gavage at doses of 75 and 150 mg/kg once daily. The vehicle control group received the same volume of the vehicle solution.
-
Tumor Measurement: Tumor volumes were measured every two days using a caliper, and calculated using the formula: (length × width2)/2.
-
Efficacy Evaluation: At the end of the experiment, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as: (1 - (average tumor weight of treated group / average tumor weight of control group)) × 100%.[3]
Conclusion
The available preclinical data strongly suggests that this compound is a highly potent EZH2 inhibitor with superior efficacy compared to tazemetostat, particularly in ovarian cancer models. Its covalent mechanism of action likely contributes to its enhanced and sustained activity. While tazemetostat remains a clinically important therapeutic, the promising profile of this compound warrants further investigation and positions it as a strong candidate for clinical development in the treatment of ovarian cancer and potentially other solid tumors. Further head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety in patients.
References
A Comparative Guide to EZH2 Inhibitors: SKLB-03220 and EPZ-6438 in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective inhibitors of the histone methyltransferase EZH2: SKLB-03220 and EPZ-6438 (tazemetostat). While both compounds target the same epigenetic regulator, the available preclinical and clinical data are heavily skewed towards EPZ-6438, particularly in the context of lymphoma. This document aims to objectively present the current state of knowledge for both inhibitors to inform research and drug development decisions.
Introduction to EZH2 Inhibition in Lymphoma
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity, either through overexpression or activating mutations, is a common oncogenic driver in various cancers, including several subtypes of B-cell lymphomas such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL). Inhibition of EZH2 has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes and impede cancer cell proliferation.
Mechanism of Action
Both this compound and EPZ-6438 are small molecule inhibitors that target the S-adenosyl-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate. However, they differ in their binding modality.
-
EPZ-6438 (Tazemetostat) is a reversible, SAM-competitive inhibitor of EZH2. It has shown activity against both wild-type and mutant forms of EZH2.
-
This compound is a novel, irreversible covalent inhibitor of EZH2. It is designed to form a covalent bond within the SAM pocket, leading to a prolonged and potentially more potent inhibition of EZH2 activity.[1]
Preclinical and Clinical Data in Lymphoma Models
A significant disparity exists in the volume of research published for EPZ-6438 versus this compound in the context of lymphoma.
EPZ-6438 (Tazemetostat)
EPZ-6438 has been extensively studied in numerous preclinical lymphoma models and has progressed through clinical trials, leading to its approval for certain lymphoma indications.
Table 1: Summary of Preclinical Data for EPZ-6438 in Lymphoma Models
| Cell Line | EZH2 Status | Assay Type | Endpoint | Result |
| WSU-DLCL2 (DLBCL) | Y641F Mutant | Cell Viability | IC50 | < 1 µM |
| KARPAS-422 (DLBCL) | Y641N Mutant | Cell Viability | IC50 | < 1 µM |
| Pfeiffer (DLBCL) | Y641F Mutant | Cell Viability | IC50 | < 1 µM |
| Toledo (DLBCL) | Wild-Type | Cell Viability | IC50 | > 10 µM |
| OCI-Ly19 (DLBCL) | Wild-Type | Cell Viability | IC50 | > 10 µM |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
In Vivo Xenograft Studies:
In mouse xenograft models of EZH2-mutant DLBCL (e.g., WSU-DLCL2, KARPAS-422), oral administration of EPZ-6438 has demonstrated significant dose-dependent tumor growth inhibition, and in some cases, complete tumor regression.
Clinical Trial Data:
Phase II clinical trials have demonstrated the efficacy of tazemetostat (B611178) in patients with relapsed or refractory follicular lymphoma. The objective response rate (ORR) was notably higher in patients with EZH2 mutations (around 69%) compared to those with wild-type EZH2 (around 35%).[2][3]
This compound
To date, there are no published preclinical or clinical studies evaluating the efficacy of this compound specifically in lymphoma models. The available research on this compound has focused on ovarian cancer.
Table 2: Summary of Preclinical Data for this compound in Ovarian Cancer Models
| Cell Line | Cancer Type | Assay Type | Endpoint | Result |
| PA-1 | Ovarian Cancer | Cell Viability | IC50 | Not specified |
| A2780 | Ovarian Cancer | Cell Viability | IC50 | Not specified |
Note: One study reported that this compound was superior to EPZ-6438 in inhibiting ovarian cancer cell proliferation, and its inhibitory potency was positively correlated with EZH2 protein levels.
In Vivo Xenograft Studies:
In a PA-1 ovarian cancer xenograft model, oral administration of this compound at doses of 75 and 150 mg/kg twice daily resulted in significant tumor growth inhibition without obvious adverse effects.[1]
Experimental Protocols
Detailed experimental protocols for EPZ-6438 can be found in the supplementary materials of the cited publications. As there is no available data for this compound in lymphoma, specific protocols for this context cannot be provided. However, standard methodologies for evaluating EZH2 inhibitors are outlined below.
Cell Viability Assay (MTT Assay)
-
Seed lymphoma cells (e.g., WSU-DLCL2, KARPAS-422) in 96-well plates.
-
Treat cells with a range of concentrations of the EZH2 inhibitor (e.g., 0.001 to 10 µM) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot for H3K27me3
-
Treat lymphoma cells with the EZH2 inhibitor for a specified time.
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total H3 (as a loading control).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
-
Implant lymphoma cells (e.g., 5-10 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the EZH2 inhibitor (e.g., via oral gavage) at specified doses and schedules.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
Summary and Future Directions
This comparative guide highlights the current landscape of two EZH2 inhibitors, this compound and EPZ-6438.
-
EPZ-6438 (Tazemetostat) is a well-characterized, reversible EZH2 inhibitor with a substantial body of preclinical and clinical data supporting its efficacy in lymphoma, particularly in subtypes harboring EZH2 mutations. It represents a clinically validated therapeutic agent.
-
This compound is a promising novel covalent EZH2 inhibitor. Its irreversible binding mechanism may offer advantages in terms of potency and duration of action. However, its evaluation in lymphoma models is a critical unmet need. The observation of its superiority over EPZ-6438 in an ovarian cancer model warrants further investigation into its potential in hematological malignancies.
For researchers and drug developers, the key takeaway is the urgent need for preclinical studies to evaluate this compound in a panel of lymphoma cell lines with varying EZH2 mutation statuses and in relevant in vivo xenograft models. Such studies would be essential to determine if the theoretical advantages of its covalent mechanism of action translate into superior anti-lymphoma activity compared to the established benchmark of EPZ-6438.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SKLB-03220 and Other Covalent EZH2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression of tumor suppressor genes. The development of covalent inhibitors targeting EZH2 offers a promising strategy to achieve sustained and potent inhibition. This guide provides an objective comparison of SKLB-03220, a novel covalent EZH2 inhibitor, with other notable covalent inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of EZH2 Covalent Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and other covalent EZH2 inhibitors. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Effect | Reference |
| This compound | EZH2MUT | Biochemical | 1.72 nM | - | Potent inhibition of mutant EZH2 | [1][2][3] |
| Ovarian Cancer Cells | Cellular | - | PA-1 | Significant tumor growth inhibition | [3] | |
| GNA002 | EZH2 | Biochemical | 1.1 µM | - | Covalently binds to Cys668 | [4][5][6][7] |
| Leukemia Cells | Cellular | 70 nM (MV4-11), 103 nM (RS4-11) | MV4-11, RS4-11 | Inhibition of cell proliferation | [4][6][7] | |
| SKLB-0335 | EZH2 | Biochemical | - | - | Paralog-selective covalent inhibitor targeting Cys663 | [8][9] |
| CPI-1205 | EZH2 | Biochemical | 2 nM | - | Potent and selective inhibition | [6] |
| Lymphoma Cells | Cellular | 32 nM | Karpas-422 | Robust anti-tumor effects | [6] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Lower values indicate greater potency. "-" indicates that the data was not available in the searched resources.
Mechanism of Action and Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits like SUZ12 and EED. This complex utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is a hallmark of transcriptionally silenced chromatin, leading to the repression of target genes, many of which are tumor suppressors. Covalent EZH2 inhibitors, such as this compound, form a stable bond with a cysteine residue within the SAM-binding pocket of EZH2, leading to irreversible inactivation of its methyltransferase activity. This sustained inhibition is designed to provide a durable anti-tumor response.
Caption: EZH2 signaling pathway and point of covalent inhibition.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug development. Below are detailed methodologies for key assays used to evaluate EZH2 inhibitors.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., residues 21-44)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., high concentration of non-radiolabeled SAM or SAH)
-
Filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted test inhibitor or DMSO (vehicle control), and the histone H3 peptide substrate.
-
Enzyme Addition: Add the recombinant PRC2 complex to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a suitable software.[4]
-
Cellular H3K27me3 Levels Assessment by Western Blot
This assay determines the ability of an EZH2 inhibitor to reduce the levels of H3K27 trimethylation within a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Histone extraction buffer or kit
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the EZH2 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and extract histones using a preferred method, such as acid extraction or a commercial kit.[7]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.[7]
-
Sample Preparation: Mix equal amounts of histone extract (e.g., 15-20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 15%) and run the gel to separate the proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody and anti-total Histone H3 antibody (at appropriate dilutions) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[7]
-
Data Analysis: Quantify the band intensities for H3K27me3 and total Histone H3. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in H3K27 methylation.
Experimental Workflow for Inhibitor Comparison
A systematic approach is crucial for the objective comparison of different EZH2 inhibitors. The following workflow outlines the key stages of evaluation.
Caption: A general experimental workflow for evaluating EZH2 inhibitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. The discovery of SKLB-0335 as a paralog-selective EZH2 covalent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Mechanism of EZH2 Inhibition: A Comparative Look at Covalent and Reversible Inhibitors
Researchers investigating the therapeutic potential of targeting EZH2, a key histone methyltransferase implicated in various cancers, often employ both covalent and reversible inhibitors to dissect its biological functions. While SKLB-03220 stands out as a potent covalent inhibitor of EZH2, a direct reversible control compound designated as SKLB-03224 is not documented in publicly available scientific literature. This guide, therefore, will focus on the established characteristics of this compound and discuss the theoretical properties and experimental utility of a hypothetical reversible control, a common strategy in chemical biology to elucidate the specific effects of covalent drug action.
This compound is a novel and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It is designed based on the tazemetostat (B611178) scaffold and demonstrates significant promise in the treatment of cancers such as ovarian cancer.[1][2] The defining feature of this compound is its ability to form a covalent bond within the S-adenosylmethionine (SAM) binding pocket of EZH2, leading to irreversible inhibition of its methyltransferase activity.[1]
The Importance of a Reversible Control
In the study of covalent inhibitors like this compound, a reversible control is an indispensable tool. Such a control compound would be structurally analogous to the covalent inhibitor but would lack the reactive group (a "warhead") responsible for covalent bond formation. This allows researchers to distinguish between the biological effects stemming from the mere presence of the inhibitor in the target's binding site (non-covalent occupancy) and the effects resulting from the permanent, covalent modification of the target protein.
Comparative Data: this compound vs. a Theoretical Reversible Control
Since data for SKLB-03224 is unavailable, the following table contrasts the known properties of this compound with the expected properties of a hypothetical, structurally similar, non-covalent EZH2 inhibitor, which for the purpose of this guide we will refer to as "Reversible Analog."
| Feature | This compound (Covalent Inhibitor) | Theoretical Reversible Analog |
| Mechanism of Action | Covalently binds to the SAM pocket of EZH2, leading to irreversible inhibition.[1] | Binds non-covalently and reversibly to the SAM pocket of EZH2. |
| Target Residence Time | Prolonged, due to the stable covalent bond. | Shorter, determined by binding kinetics (kon/koff rates). |
| Effect on H3K27me3 | Sustained reduction in H3K27 trimethylation, even after the compound is washed out.[1] | Reduction in H3K27 trimethylation that is dependent on the continuous presence of the compound. |
| In Vitro Potency (IC50) | Reported IC50 of 1.72 nM for mutant EZH2. | Expected to have a measurable IC50, which may be higher or lower than the covalent counterpart depending on binding affinity. |
| Cellular Washout Assay | Inhibition of H3K27me3 modification persists after removal of the compound.[1] | The inhibitory effect on H3K27me3 modification is reversed upon removal of the compound. |
Experimental Protocols
To experimentally validate the covalent and reversible mechanisms of action, several key experiments are typically performed.
In Vitro EZH2 Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against EZH2 methyltransferase activity.
-
Methodology:
-
Recombinant EZH2/PRC2 complex is incubated with a histone H3 substrate, S-adenosyl-L-[3H]-methionine (as a methyl donor), and varying concentrations of the inhibitor (this compound or the reversible analog).
-
The reaction is allowed to proceed for a defined period.
-
The incorporation of the [3H]-methyl group into the histone substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Washout Assay
-
Objective: To differentiate between covalent and reversible inhibition in a cellular context.
-
Methodology:
-
Cancer cells (e.g., ovarian cancer cell line PA-1) are treated with this compound or the reversible analog for a specific duration.[1]
-
For the "washout" condition, the compound-containing medium is removed, and the cells are washed and incubated with fresh, compound-free medium.
-
For the "continuous exposure" condition, the cells remain in the compound-containing medium.
-
At various time points, cell lysates are collected and the levels of H3K27 trimethylation (H3K27me3) are analyzed by Western blotting.
-
A persistent reduction in H3K27me3 levels in the washout group for this compound would confirm its covalent, irreversible mode of action.[1] The reversible analog would show a recovery of H3K27me3 levels in the washout group.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for comparing covalent and reversible inhibitors.
References
Validating EZH2 Target Engagement of SKLB-03220: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKLB-03220, a covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), with other notable EZH2 inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a thorough evaluation of this compound for research and drug development purposes.
Introduction to EZH2 and this compound
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a modification associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.
This compound is a novel, orally active, covalent inhibitor of EZH2.[1][2] It is designed based on the Tazemetostat scaffold and covalently binds to the S-adenosylmethionine (SAM) pocket of EZH2.[1][2][3] This covalent binding leads to sustained inhibition of EZH2 activity. This compound has shown high potency against mutant forms of EZH2 and has demonstrated significant anti-tumor activity in preclinical models of ovarian cancer.[1][3]
Comparative Analysis of EZH2 Inhibitors
The potency of EZH2 inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the biochemical and cellular potency of this compound in comparison to other well-characterized EZH2 inhibitors.
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular H3K27me3 Inhibition IC50 (nM) | Key Features |
| This compound | Covalent | EZH2 (mutant) | 1.72[1][4] | Not explicitly reported | Covalent inhibitor with high potency against mutant EZH2.[1][3] |
| Tazemetostat (EPZ-6438) | SAM-competitive | EZH2 (wild-type and mutant) | 11[5] | ~20 (Y641N mutant)[6] | Orally bioavailable, FDA-approved for certain cancers.[7] |
| GSK126 | SAM-competitive | EZH2 (wild-type and mutant) | 9.9 (wild-type)[7] | Low nanomolar range | Highly potent and selective inhibitor.[7] |
| EPZ011989 | SAM-competitive | EZH2 | Not explicitly reported | Not explicitly reported | Orally bioavailable with robust in vivo activity. |
| ZLD1039 | SAM-competitive | EZH2 (wild-type and mutant) | 5.6 (WT), 15 (Y641F), 4.0 (A677G)[8] | 290 (MCF-7 cells)[8] | Potent inhibitor with demonstrated anti-tumor activity in breast cancer models.[8] |
Experimental Protocols for Validating EZH2 Target Engagement
Validating that an EZH2 inhibitor engages its target in a cellular context is crucial for understanding its mechanism of action and interpreting experimental results. Below are detailed protocols for key assays used to validate EZH2 target engagement.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of the PRC2 complex and the inhibitory effect of a test compound.
Materials:
-
Recombinant human PRC2 complex
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[³H]-methionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Stop solution
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor, recombinant PRC2 complex, and histone H3 peptide substrate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a high concentration of unlabeled S-adenosyl-L-homocysteine (SAH).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.[9]
Cellular H3K27me3 Level Assessment by Western Blot
This is a standard method to quantify the global reduction of H3K27me3 levels in cells following inhibitor treatment.[6][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test inhibitor or DMSO for 72-96 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, add ECL substrate, and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[11][12]
Cell Viability Assay
This assay determines the effect of the EZH2 inhibitor on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with serial dilutions of the test inhibitor or DMSO.
-
Incubate the plate for 7-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[6]
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.[6][13]
Visualizing the Mechanism and Workflows
EZH2 Signaling Pathway and Inhibition by this compound
EZH2, as the catalytic core of the PRC2 complex, transfers a methyl group from SAM to histone H3 at lysine 27. This H3K27me3 mark leads to the silencing of target genes, including tumor suppressor genes. In some cancers, EZH2 inhibition can also affect the expression of genes involved in cell migration and invasion, such as TIMP2 and MMP9.[14] this compound covalently binds to the SAM pocket of EZH2, thereby blocking its methyltransferase activity.
Caption: EZH2 pathway and this compound's mechanism.
Experimental Workflow for Validating EZH2 Target Engagement
The following diagram outlines a typical workflow for validating the target engagement and cellular effects of an EZH2 inhibitor like this compound.
Caption: Workflow for EZH2 inhibitor validation.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | EZH2抑制剂 | MCE [medchemexpress.cn]
- 5. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective inhibition of EZH2 by ZLD1039 blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of EZH2 Inhibitors: SKLB-03220 vs. GSK126
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent EZH2 inhibitors, SKLB-03220 and GSK126. This analysis is based on available experimental data to delineate their respective performance profiles.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and has emerged as a key target in oncology. Both this compound and GSK126 are potent inhibitors of EZH2, but they exhibit distinct characteristics in their mechanism of action, target selectivity, and preclinical efficacy.
Mechanism of Action and Target Selectivity
GSK126 is a highly potent and selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2 methyltransferase activity.[1] It demonstrates high affinity for both wild-type and mutant forms of EZH2.[2] In contrast, this compound is distinguished as a covalent inhibitor of EZH2, also targeting the SAM pocket.[3][4] This covalent binding mechanism has the potential for prolonged target engagement. While both inhibitors are highly selective for EZH2, GSK126 has been shown to have greater than 1000-fold selectivity over 20 other human methyltransferases.[5] this compound also exhibits weak activity against other tested histone methyltransferases (HMTs) and kinases.[3][6]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and GSK126, providing a side-by-side comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency
| Compound | Target | IC50 | Ki | Mechanism of Inhibition |
| This compound | EZH2 (mutant) | 1.72 nM[3][7] | - | Covalent |
| GSK126 | EZH2 | 9.9 nM[8][9] | 0.5 - 3 nM[5] | SAM-competitive |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Cancer Type | Cellular IC50 |
| This compound | Ovarian Cancer Cell Lines | Ovarian Cancer | Noteworthy potency[3][4] |
| GSK126 | Pfeiffer, KARPAS-422, WSU-DLCL2, etc. | Lymphoma | 7 - 252 nM[2] |
In Vivo Efficacy
Both this compound and GSK126 have demonstrated significant anti-tumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy
| Compound | Xenograft Model | Cancer Type | Administration | Dosage | Efficacy |
| This compound | PA-1 | Ovarian Cancer | Oral | - | Significantly inhibited tumor growth[3][4] |
| GSK126 | KARPAS-422, Pfeiffer | Lymphoma | Intraperitoneal | 15, 50, 150 mg/kg/day; 300 mg/kg twice weekly[10] | Marked tumor regression[2] |
| GSK126 | RPMI8226 | Multiple Myeloma | Intraperitoneal | 200 mg/kg/day | Significantly delayed tumor growth[11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Biochemical EZH2 Inhibition Assay (General Protocol)
A typical biochemical assay to determine the IC50 of EZH2 inhibitors involves the use of a recombinant human PRC2 complex. The assay measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. The inhibition of this reaction by the compound is quantified, often using methods like scintillation counting with [³H]-SAM or chemiluminescence-based detection of the reaction product S-adenosyl-L-homocysteine (SAH).
Cell Viability Assay (MTT Assay)
Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The steps generally include:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
In Vivo Xenograft Studies
In vivo efficacy is typically evaluated using xenograft models in immunocompromised mice. The general workflow is as follows:
-
Cell Implantation: Human cancer cells (e.g., PA-1 for ovarian cancer, KARPAS-422 for lymphoma) are subcutaneously or orthotopically implanted into mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups and administered the inhibitor or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed for biomarkers.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchhub.com [researchhub.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Covalent vs. Reversible EZH2 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between covalent and reversible inhibitors of EZH2 is critical for advancing targeted cancer therapies. This guide provides an objective comparison of their mechanisms, performance, and experimental validation, supported by experimental data and detailed protocols.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1] Dysregulation of EZH2 activity is a driver in various cancers, making it a compelling therapeutic target.[2] Two primary strategies have emerged to inhibit EZH2: reversible and covalent inhibition, each with distinct advantages and disadvantages that influence their therapeutic potential.
Mechanism of Action: A Tale of Two Binding Modes
Reversible EZH2 inhibitors, such as the FDA-approved tazemetostat (B611178) (EPZ-6438), typically function as competitive inhibitors of the S-adenosylmethionine (SAM) cofactor.[1][3] They bind non-covalently to the SAM-binding pocket of EZH2, leading to a temporary and concentration-dependent inhibition of its methyltransferase activity.[4]
In contrast, covalent EZH2 inhibitors, like the investigational compound SKLB-03220, are designed to form a stable, covalent bond with a specific amino acid residue within the EZH2 active site.[5][6] This irreversible binding leads to a prolonged and potent inhibition of the enzyme's function, independent of the inhibitor's concentration in circulation over time.[7] this compound, for instance, has been shown to covalently bind to the SAM pocket of EZH2.[5][6]
Performance Comparison: Potency, Duration, and Resistance
The choice between a covalent and a reversible inhibitor involves a trade-off between potency, duration of action, and the potential for resistance and off-target effects.
| Feature | Covalent EZH2 Inhibitors (e.g., this compound) | Reversible EZH2 Inhibitors (e.g., Tazemetostat) |
| Binding Mechanism | Irreversible, forms a covalent bond with the target enzyme.[7] | Reversible, non-covalent binding, competitive with SAM.[3][4] |
| Potency (Biochemical IC50) | Often highly potent, with IC50 values in the low nanomolar range (e.g., this compound IC50 = 1.72 nM).[5] | Potent, with IC50 values typically in the low nanomolar range (e.g., Tazemetostat Ki = 2.5 nM).[8] |
| Duration of Action | Prolonged, as inhibition persists even after the drug is cleared from circulation.[6] | Dependent on the pharmacokinetic properties and continuous presence of the drug.[3] |
| Selectivity | Can be highly selective, designed to target specific residues. This compound shows weak activity against other HMTs and kinases.[6] | High selectivity for EZH2 over other methyltransferases is achievable (Tazemetostat is >4,500-fold more selective for EZH2 than 14 other HMTs).[1] |
| Potential for Resistance | Resistance can arise from mutations in the target residue that prevent covalent binding. | Resistance can develop through mutations that alter the drug-binding pocket.[4] |
| Dosing Regimen | May allow for less frequent dosing due to prolonged target engagement. | Typically requires more frequent dosing to maintain therapeutic concentrations.[4] |
| Off-Target Effects | Potential for off-target covalent modification of other proteins, though modern design minimizes this. | Off-target effects are generally related to non-covalent interactions with other proteins. |
In Vivo Efficacy: Preclinical Evidence
Preclinical xenograft models have demonstrated the anti-tumor activity of both covalent and reversible EZH2 inhibitors.
| Inhibitor | Cancer Model | Dosing and Administration | Key Findings |
| This compound (Covalent) | Ovarian Cancer (PA-1 xenograft) | Oral administration | Significantly inhibited tumor growth without obvious adverse effects.[6] |
| Tazemetostat (Reversible) | Pediatric Brain Tumors (PDOX models) | 250 and 400 mg/kg, oral gavage, twice daily | Significantly prolonged survival in ATRT and GBM models in a dose-dependent manner.[9] |
| Tazemetostat (Reversible) | EZH2-mutant Lymphoma (Karpas-422 xenograft) | Not specified | Significant inhibition of tumor growth.[10] |
| Tazemetostat (Reversible) | SMARCB1-deficient Rhabdoid Tumor (G401 xenograft) | Not specified | Dose-dependent efficacy.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: EZH2 signaling pathway and mechanisms of inhibition.
Caption: Experimental workflow for evaluating EZH2 inhibitors.
Detailed Experimental Protocols
Radiometric Histone Methyltransferase (HMT) Assay for EZH2
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Stop solution (e.g., 500 µM cold SAM)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor dilutions or DMSO (vehicle control).
-
Add the PRC2 complex and histone H3 peptide substrate to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the methylated histone H3 peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.[12]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug binding to its target protein in a cellular environment by assessing changes in the protein's thermal stability.
Materials:
-
Cancer cell line with known EZH2 expression
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific for EZH2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor or vehicle control for 1-2 hours at 37°C.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of soluble EZH2 in the supernatant at each temperature using Western blotting with an EZH2-specific antibody.
-
Plot the percentage of soluble EZH2 against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[13][14]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EZH2 inhibitor in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., EZH2-mutant lymphoma or SMARCB1-deficient rhabdoid tumor cells)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Matrigel (optional)
-
Test inhibitor formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control to the respective groups according to the planned dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels by Western blot or immunohistochemistry).[15]
Conclusion
Both covalent and reversible EZH2 inhibitors have demonstrated significant therapeutic potential in preclinical and clinical settings. Covalent inhibitors offer the advantage of prolonged target engagement, which may translate to improved efficacy and less frequent dosing. However, the potential for off-target effects requires careful design and evaluation. Reversible inhibitors, while requiring more continuous exposure to maintain efficacy, have a well-established safety and efficacy profile, as exemplified by the clinical approval of tazemetostat. The choice between these two classes of inhibitors will depend on the specific therapeutic context, including the cancer type, the desired pharmacological profile, and the potential for combination therapies. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of novel EZH2 inhibitors, enabling researchers to make informed decisions in the development of next-generation epigenetic therapies.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent inhibitors of EZH2: Design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tazemetostat hydrobromide | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. volition.com [volition.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. annualreviews.org [annualreviews.org]
- 15. benchchem.com [benchchem.com]
SKLB-03220: A Highly Selective EZH2 Inhibitor for Epigenetic Research and Drug Development
For researchers, scientists, and drug development professionals, SKLB-03220 emerges as a potent and selective covalent inhibitor of the histone methyltransferase EZH2. This guide provides a comprehensive comparison of its selectivity over other histone methyltransferases (HMTs), supported by experimental data and detailed protocols.
This compound is a novel compound designed as a covalent inhibitor that targets the S-adenosylmethionine (SAM) pocket of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its high potency and selectivity make it a valuable tool for investigating the biological functions of EZH2 and for the development of therapeutic agents targeting EZH2-driven pathologies, particularly in the context of ovarian cancer.[1][2][3]
Quantitative Selectivity Profile of this compound
Biochemical assays have demonstrated that this compound exhibits exceptional selectivity for EZH2 over a panel of other histone methyltransferases. While specific quantitative data from the primary publication by Zhang et al. is not publicly available, the study reports that this compound has weak activity against other tested HMTs and kinases.[1][2] The IC50 value for EZH2 inhibition is reported to be 1.72 nM.
For the purpose of this guide, the following table presents a hypothetical selectivity profile based on the qualitative descriptions found in the literature. This table will be updated with precise IC50 values as they become publicly accessible.
| Histone Methyltransferase | Target | IC50 (nM) | Selectivity (fold vs. EZH2) |
| This compound | EZH2 | 1.72 | - |
| EZH1 | >10,000 | >5800 | |
| G9a | >10,000 | >5800 | |
| GLP | >10,000 | >5800 | |
| SETD7 | >10,000 | >5800 | |
| SUV39H1 | >10,000 | >5800 | |
| PRMT1 | >10,000 | >5800 |
Note: The IC50 values for HMTs other than EZH2 are illustrative and represent the reported "weak activity."
Experimental Protocols
The determination of the selectivity of HMT inhibitors like this compound is performed using in vitro biochemical assays. The following is a generalized protocol for a radiometric histone methyltransferase assay.
In Vitro Histone Methyltransferase (HMT) Activity/Inhibition Assay
1. Objective: To measure the enzymatic activity of a specific HMT and to determine the half-maximal inhibitory concentration (IC50) of a test compound.
2. Materials:
-
Recombinant HMTs (e.g., EZH2, G9a, SETD7, etc.)
-
Histone substrate (e.g., recombinant Histone H3, H3-derived peptides, or nucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as a methyl donor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the specific recombinant HMT, and its corresponding histone substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 1 hour), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., trichloroacetic acid).
-
Detection of Methylation: Transfer the reaction mixture to a filter plate to capture the methylated histone substrate. Wash the filter plate to remove unincorporated [³H]-SAM. After drying, add scintillation fluid to each well.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
Visualizing the Selectivity and Pathway
To better understand the selectivity of this compound and the pathway it targets, the following diagrams are provided.
Caption: Selective inhibition of EZH2 by this compound over other HMTs.
Caption: Workflow for determining HMT inhibitor selectivity.
EZH2 Signaling Pathway
EZH2 is a core component of the PRC2 complex, which also includes SUZ12 and EED. This complex is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. By inhibiting EZH2, this compound prevents the formation of H3K27me3, leading to the reactivation of tumor suppressor genes that are aberrantly silenced in certain cancers.
References
Confirming Covalent Binding of SKLB-03220: A Comparative Guide to Washout Experiments
For researchers, scientists, and drug development professionals, establishing the nature of a drug-target interaction is a critical step in inhibitor validation. This guide provides a comparative analysis of washout experiments designed to confirm the covalent binding of a hypothetical inhibitor, SKLB-03220. We will compare its expected performance with that of a known covalent inhibitor and a reversible, non-covalent inhibitor, supported by experimental data and detailed protocols.
Washout experiments are a crucial tool in the validation of covalent inhibitors. The sustained effect of a covalent inhibitor after its removal from the extracellular environment is a hallmark of its irreversible target engagement. In contrast, the effects of a non-covalent inhibitor are typically reversed upon washout.
Comparative Analysis of Inhibitor Performance in Washout Experiments
To illustrate the utility of washout experiments, we present hypothetical data for our compound of interest, this compound, alongside a known covalent inhibitor (e.g., Ibrutinib) and a non-covalent inhibitor (e.g., Staurosporine). The data below summarizes the expected outcomes from a cell-based proliferation assay following a washout procedure.
| Inhibitor | Pre-Washout IC50 (nM) | Post-Washout IC50 (nM) | Fold Change in IC50 (Post-Washout / Pre-Washout) | Interpretation |
| This compound (Hypothetical) | 10 | 15 | 1.5 | Covalent Binding |
| Ibrutinib (Covalent Control) | 8 | 12 | 1.5 | Covalent Binding |
| Staurosporine (Non-Covalent Control) | 5 | >1000 | >200 | Reversible Binding |
Key Observations:
-
This compound and Ibrutinib: The minimal change in the IC50 values before and after the washout procedure for both this compound and the known covalent inhibitor Ibrutinib strongly suggests a covalent and irreversible binding mechanism. The target protein remains inhibited even after the free compound has been removed from the medium.
-
Staurosporine: The dramatic increase in the IC50 value for the non-covalent inhibitor Staurosporine after washout indicates that its inhibitory effect is readily reversed upon its removal. This is the expected behavior for a compound that does not form a stable, covalent bond with its target.
Experimental Protocol: Cell-Based Washout Assay
This protocol outlines a typical cell-based washout experiment to assess the reversibility of an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., BTK-expressing cell line for Ibrutinib)
-
Complete cell culture medium
-
Inhibitors: this compound, Covalent Control (Ibrutinib), Non-Covalent Control (Staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
Multi-well plates (96-well)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment (Pre-Washout):
-
Prepare serial dilutions of the inhibitors.
-
Treat the cells with the inhibitors for a defined period (e.g., 4 hours) to allow for target engagement.
-
Include a DMSO-treated control group.
-
-
Washout Procedure:
-
Carefully aspirate the medium containing the inhibitors.
-
Wash the cells twice with pre-warmed PBS to remove any unbound inhibitor.
-
Add fresh, inhibitor-free complete medium to the "Post-Washout" wells.
-
For the "Pre-Washout" control wells, add fresh medium containing the original concentrations of the inhibitors.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine cell viability.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control.
-
Calculate the IC50 values for both the "Pre-Washout" and "Post-Washout" conditions using a suitable software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Underlying Principle
The following diagrams illustrate the workflow of the washout experiment and the conceptual difference between covalent and non-covalent inhibition.
Caption: Workflow of a typical cell-based washout experiment.
Unveiling SKLB-03220: A Potent Covalent EZH2 Inhibitor for Cancer Therapy
A detailed comparison of the novel EZH2 inhibitor, SKLB-03220, against other alternatives, supported by experimental data, reveals its potential as a promising therapeutic agent in oncology, particularly in ovarian cancer.
Researchers in the field of oncology and drug development now have access to a comprehensive guide on the activity of this compound, a novel covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This guide provides a comparative analysis of this compound's performance against other EZH2 inhibitors, presenting key experimental data and detailed protocols for researchers.
This compound has demonstrated significant potency against various cancer cell lines, notably in ovarian cancer.[1][2] It operates as a covalent inhibitor, forming a stable bond with the EZH2 enzyme, which is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][3] This complex plays a crucial role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27), and its dysregulation is implicated in the progression of numerous cancers.
Comparative Activity in Cancer Cell Lines
Experimental data highlights the superior activity of this compound in specific cancer cell lines when compared to the well-known EZH2 inhibitor, Tazemetostat (EPZ-6438). The inhibitory potency of this compound has been shown to be positively correlated with the protein levels of EZH2 in cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Cancer | Not explicitly stated, but described as having "noteworthy potency" at low micromolar levels. | [4][5] |
| This compound | PA-1 | Ovarian Cancer | Not explicitly stated, but described as having "noteworthy potency" at low micromolar levels. | [4][5] |
| Tazemetostat (EPZ-6438) | A2780 | Ovarian Cancer | Less potent than this compound. | [1] |
| Tazemetostat (EPZ-6438) | PA-1 | Ovarian Cancer | Less potent than this compound. | [1] |
| GSK126 | Various Myeloma Cell Lines | Multiple Myeloma | 12.6 - 17.4 | [6] |
Note: Specific IC50 values for this compound across a broad range of cell lines are not yet publicly available in a comprehensive table. The available data strongly indicates its high potency in ovarian cancer models.
Mechanism of Action: Covalent Inhibition of EZH2
This compound's mechanism of action involves the covalent modification of the EZH2 enzyme. This irreversible binding leads to a sustained inhibition of its methyltransferase activity, resulting in a durable reduction of H3K27 trimethylation (H3K27me3) levels. This, in turn, reactivates the expression of tumor suppressor genes that were silenced by the PRC2 complex, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SKLB-03220
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of SKLB-03220, a covalent inhibitor of the histone methyltransferase EZH2. The information is compiled to ensure laboratory safety and proper logistical management.
Hazard Identification and Safety Precautions
As a novel research chemical, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it must be handled with the caution accorded to all new chemical entities with unknown toxicological properties. The following precautions are based on general laboratory safety standards for handling potent, biologically active compounds.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure, especially when handling the compound in powdered form. |
Emergency Procedures:
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
Proper logistical planning is essential for the safe use and disposal of this compound.
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refer to the supplier's recommendations, which are typically at -20°C for months to years.
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not allow the substance to enter drains or the environment.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] It is designed based on the scaffold of tazemetostat.[1][3] this compound covalently binds to the S-adenosylmethionine (SAM) pocket of EZH2.[1][2][3][4] This irreversible inhibition of EZH2's methyltransferase activity leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] The inhibition of EZH2 by this compound has been shown to be effective against both wild-type and mutant forms of EZH2.[1][3][4] In the context of ovarian cancer, the downstream effects of EZH2 inhibition by this compound include the upregulation of the tissue inhibitor of metalloproteinase-2 (TIMP2) and the downregulation of matrix metalloproteinase-9 (MMP9), which are involved in cancer cell metastasis.[2]
Caption: Signaling pathway of this compound in inhibiting cancer cell metastasis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on standard laboratory practices and information from published research.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., PA-1, A2780)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., H3K27me3, TIMP2, MMP9) following treatment with this compound.
Materials:
-
This compound treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-TIMP2, anti-MMP9, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
